N,N-Diethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGEXDJAQASHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051784 | |
| Record name | N,N-Diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696-17-9 | |
| Record name | N,N-Diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIETHYLBENZAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16060 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y74433ZXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Data Interpretation of N,N-Diethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, quality control, and understanding of its chemical properties. This document presents a comprehensive summary of its spectroscopic signature, detailed experimental protocols, and visual representations of its structure and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| 3.54 (broad) | q | 2H | N-CH₂ -CH₃ |
| 3.23 (broad) | q | 2H | N-CH₂ -CH₃ |
| 1.28 (broad) | t | 3H | N-CH₂-CH₃ |
| 1.14 (broad) | t | 3H | N-CH₂-CH₃ |
Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic, leading to separate signals for the CH₂ and CH₃ groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 171.4 | C =O |
| 137.3 | Ar-C (ipso) |
| 129.1 | Ar-C H (para) |
| 128.4 | Ar-C H (meta) |
| 126.3 | Ar-C H (ortho) |
| 43.0 | N-C H₂-CH₃ |
| 39.5 | N-C H₂-CH₃ |
| 14.2 | N-CH₂-C H₃ |
| 12.8 | N-CH₂-C H₃ |
Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups results in distinct signals for each carbon.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| 2973, 2931, 2872 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1635 | Strong | C=O Stretch (Amide I band) |
| ~1580, 1480, 1440 | Medium | Aromatic C=C Ring Stretch |
| ~1280 | Strong | C-N Stretch |
| ~700, 680 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 177 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | Low | [M-H]⁺ |
| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 52 | Low | Further fragmentation of the aromatic ring |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z value.
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Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualizations
Molecular Structure and NMR Assignments
An In-depth Technical Guide on the Solubility of N,N-Diethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethylbenzamide (CAS No. 1696-17-9) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.
Introduction to this compound
This compound is an organic compound belonging to the amide family. Its molecular structure, consisting of a benzene ring attached to a carboxamide group with two ethyl substituents on the nitrogen atom, gives it a moderate polarity. This structure dictates its solubility profile, making it a subject of interest in various applications, including as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control.
Solubility Data
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[1] |
| Methanol | Soluble | |
| Ketones | Acetone | Soluble[1] |
| Halogenated Hydrocarbons | Chloroform | Soluble[1] |
| Esters | Ethyl Acetate | Soluble |
| Apolar Solvents | Water | Low Solubility[1] |
Note: The term "Soluble" indicates that this compound is expected to dissolve readily in the solvent under standard laboratory conditions. The term "Low Solubility" indicates that it is sparingly soluble. Specific concentrations and the influence of temperature will affect the actual solubility.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted "shake-flask" or equilibrium method.
3.1. Principle
A surplus of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solute, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
3.2. Materials and Equipment
-
This compound (of known purity)
-
Organic solvent (analytical grade)
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Thermostatically controlled vials or flasks with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
-
Centrifuge (optional)
3.3. Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a vial or flask. The excess should be visually apparent throughout the experiment.
-
Accurately add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the samples at the experimental temperature.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
-
Replicates:
-
Perform the entire experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[1]
-
Polarity: this compound, being a moderately polar molecule, tends to be more soluble in polar organic solvents.[1]
-
Purity of Components: The purity of both the this compound and the solvent can affect the measured solubility.
-
pH (in protic solvents): While less significant in most aprotic organic solvents, the pH can influence the solubility in protic solvents if the amide can be protonated or deprotonated.[1]
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For critical applications, it is imperative that researchers perform their own solubility measurements under the specific conditions of their processes.
References
N,N-Diethylbenzamide (DEB): A Technical Guide on its Mechanism of Action as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylbenzamide (DEB) is a potent and widely studied insect repellent. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel, more effective, and safer repellent compounds. This technical guide provides an in-depth overview of the current scientific understanding of how DEB exerts its repellent effects on insects, focusing on its interactions with the insect's sensory systems. The information presented herein is a synthesis of findings from key research articles in the field, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: A Multi-Modal Sensory Disruption
The primary mechanism of action of this compound as an insect repellent is not through a single pathway but rather a multi-modal disruption of the insect's olfactory and gustatory systems. DEB interacts with several classes of sensory receptors, leading to a range of effects from direct activation of repellent pathways to the masking of host-attractant cues.
Interaction with Olfactory Receptors (ORs)
The insect olfactory system is a primary target for DEB. Olfactory Sensory Neurons (OSNs) located in the antennae and maxillary palps express a variety of olfactory receptors that detect volatile chemical cues from the environment, including host odors and repellents.
a. Direct Activation of Odorant Receptor Co-receptor (Orco)
A significant finding in the study of repellent action is the direct interaction of DEB and other repellents with the highly conserved Odorant Receptor Co-receptor (Orco). Orco forms a heterodimeric complex with a specific Odorant Receptor (ORx), creating a ligand-gated ion channel.
Studies have shown that DEB can act as a direct agonist of the Orco channel, leading to its activation even in the absence of a specific ORx. This activation of Orco-expressing neurons is thought to be a key component of the repellent behavioral response.
b. Modulation of Odorant Receptor Complex Activity
Beyond direct Orco activation, DEB can also modulate the activity of specific OR-Orco complexes. This can manifest as:
-
Agonism: DEB directly activates certain OR-Orco complexes, leading to a "repellent" signal.
-
Antagonism/Masking: DEB can inhibit the activation of OR-Orco complexes by host-attractant odorants. This "masking" effect renders the insect unable to effectively locate its host.
Interaction with Ionotropic Receptors (IRs)
Ionotropic Receptors (IRs) are another class of chemosensory receptors in insects that are involved in detecting a wide range of chemical cues, including acids, amines, and other compounds relevant to host-seeking behavior. DEB has been shown to interact with specific IRs, contributing to its repellent properties.
For instance, DEB can act as an agonist of certain IRs, such as IR40a in Drosophila melanogaster. The activation of IR40a-expressing neurons contributes to the overall repellent behavioral response. This interaction highlights the broad-spectrum activity of DEB across different chemosensory pathways.
Interaction with Gustatory Receptors (GRs)
While primarily considered a volatile repellent, DEB also elicits a response through the gustatory (taste) system upon contact. Gustatory Receptor Neurons (GRNs) located in the labella, legs, and wings express Gustatory Receptors (GRs) that detect non-volatile chemical cues. DEB has been shown to activate specific GRs, leading to a contact-repellent effect. This mode of action is particularly important in preventing insects from biting or landing on a treated surface.
Quantitative Data
The following table summarizes key quantitative data from studies on the interaction of DEB with insect chemosensory receptors.
| Receptor/Neuron | Insect Species | Parameter | Value | Experimental Technique | Reference |
| Orco | Anopheles gambiae | EC50 | 1.8 µM | Two-electrode voltage clamp | |
| IR40a | Drosophila melanogaster | Spike Frequency Increase | ~100 spikes/s at 1% DEB | Single Sensillum Recording | |
| cpA Neuron (hosting Orco) | Aedes aegypti | Firing Rate Increase | Significant increase at 0.1% DEB | Single Sensillum Recording |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DEB.
Single Sensillum Recording (SSR)
Objective: To measure the electrophysiological response of individual Olfactory Sensory Neurons (OSNs) to DEB.
Protocol:
-
An insect (e.g., mosquito, fruit fly) is immobilized in a holder, with its antenna or maxillary palp exposed.
-
A sharp, saline-filled glass microelectrode is used as the recording electrode and is inserted at the base of a single sensillum. A reference electrode is inserted into the insect's eye or another part of the body.
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A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
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A puff of air containing a known concentration of DEB is delivered into the airstream for a defined duration (e.g., 500 ms).
-
The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is recorded before, during, and after the stimulus pulse.
-
The change in spike frequency is quantified to determine the neuron's response to DEB.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To study the direct interaction of DEB with specific receptor proteins expressed in a heterologous system.
Protocol:
-
cRNA encoding the insect receptor of interest (e.g., Orco, IR40a) is synthesized in vitro.
-
The cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.
-
An oocyte expressing the receptor is placed in a recording chamber and perfused with a standard saline solution.
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The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A solution containing DEB at a specific concentration is perfused over the oocyte.
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The current induced by the activation of the expressed ion channel is recorded.
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Dose-response curves are generated by applying a range of DEB concentrations, and parameters like EC50 are calculated.
Behavioral Assays (e.g., T-maze Olfactometer)
Objective: To assess the repellent or attractant behavior of insects in response to DEB.
Protocol:
-
A T-shaped maze is constructed from glass or plastic tubing.
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A continuous airflow is established from the two arms of the "T" towards the base.
-
A specific number of insects (e.g., 50 female mosquitoes) are released at the base of the T-maze.
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One arm of the maze contains a control stimulus (e.g., air or solvent), while the other arm contains the test stimulus (e.g., air bubbled through a solution of DEB).
-
The insects are allowed a set amount of time to choose between the two arms.
-
The number of insects in each arm is counted.
-
A Repellency Index (RI) or Preference Index (PI) is calculated based on the distribution of the insects. An RI value greater than 0 indicates repellency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Olfactory mechanism of DEB action.
Caption: Single Sensillum Recording workflow.
Caption: Two-Electrode Voltage Clamp workflow.
Conclusion and Future Directions
This compound exerts its repellent effect through a sophisticated and multi-faceted mechanism involving the direct activation and modulation of multiple chemosensory receptor families, including ORs, IRs, and GRs. This broad-spectrum activity contributes to its effectiveness against a wide range of insect species.
Future research in this area should focus on:
-
Identifying novel DEB targets: A complete understanding of all receptors that interact with DEB will provide a more comprehensive picture of its mechanism of action.
-
Structural biology of DEB-receptor interactions: High-resolution structures of DEB bound to its receptors will be invaluable for the rational design of new and improved repellents.
-
Investigating downstream signaling pathways: Elucidating the intracellular signaling cascades activated by DEB will reveal further potential targets for intervention.
By continuing to unravel the intricate details of DEB's mechanism of action, the scientific community can pave the way for the next generation of insect repellents that are not only more effective but also possess improved safety profiles for human use and the environment.
Physical properties of N,N-Diethylbenzamide (melting point, boiling point, density)
An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of this compound is crucial for its application and formulation. This guide provides a detailed overview of its melting point, boiling point, and density, including methodologies for their determination.
Core Physical Properties
This compound is a substituted amide that exists as a low melting solid or a colorless to pale yellow liquid at room temperature.[1] Its physical state is dependent on the ambient temperature, given its melting point is near room temperature.
Data Presentation
The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available quantitative data.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | 28 - 32 °C | Not specified | [2][3] |
| 38 - 40 °C | Not specified | [1][4][5] | |
| Boiling Point | 146 - 150 °C | at 15 mmHg | [1][2][4][5] |
| 280 °C | at 760 mmHg (lit.) | [3] | |
| Density | 0.997 g/cm³ | Not specified | [1][4] |
| 1.029 g/cm³ | Rough estimate | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, as these are standard characterization methods. However, this section outlines the general, well-established methodologies that are used for determining the melting point, boiling point, and density of such organic compounds.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound like this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of about 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound has a relatively high boiling point at atmospheric pressure, it is often determined at a reduced pressure (vacuum distillation) to prevent decomposition.
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
-
Vacuum source and manometer
-
Boiling chips
-
Sample of this compound
Procedure:
-
Apparatus Setup: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
Reduced Pressure: The system is connected to a vacuum pump, and the pressure is lowered to the desired value, which is monitored by a manometer.
-
Heating: The sample is heated gently using a heating mantle.
-
Observation: As the liquid begins to boil, a ring of condensing vapor will rise through the distillation head. The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.
-
Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 146-150 °C at 15 mmHg).
Density Determination
Density is the mass of a substance per unit volume. For a liquid or low-melting solid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatic bath
-
Sample of this compound
Procedure:
-
Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature maintained by a thermostatic bath.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is brought to the same temperature as the reference liquid and weighed.
-
Calculation: The density of this compound is calculated using the following formula:
Density of sample = (Mass of sample / Mass of reference liquid) x Density of reference liquid
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
A Technical Overview of N,N-Diethylbenzamide: Molecular Characteristics
This guide provides a focused examination of the fundamental molecular properties of N,N-Diethylbenzamide, a chemical compound utilized as an insect repellent. The following sections detail its molecular formula and weight, supported by a structured data summary and a visual representation of its chemical structure for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. For this compound, these values are well-established in chemical literature and databases. The molecular formula is C₁₁H₁₅NO.[1][2][3][4][5][6][7] The molecular weight is consistently reported as approximately 177.24 g/mol .[1][3][4][6]
The table below summarizes these key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][2][3][4][5][6][7] |
| Molecular Weight | 177.24 g/mol | [1][3][4][6] |
| CAS Number | 1696-17-9 | [1][6][7] |
Experimental Determination
The molecular weight and formula of a compound like this compound are typically determined through standard analytical chemistry techniques.
-
Mass Spectrometry: This is the primary method for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry can further yield the exact mass, confirming the elemental composition and thus the molecular formula.
-
Elemental Analysis: This technique determines the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen) in a sample. The results are used to derive the empirical formula, which can then be converted to the molecular formula using the molecular weight obtained from mass spectrometry.
Given that this compound is a well-known compound, these properties are considered standard reference data.
Structural Representation
To visualize the atomic arrangement and bonding within the this compound molecule, a 2D structural diagram is provided. This representation is crucial for understanding its chemical properties and interactions.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:1696-17-9 | Chemsrc [chemsrc.com]
- 3. This compound | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1696-17-9 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. scbt.com [scbt.com]
- 7. This compound, Liquid Chemical Compound, Best Price, CAS No: 1696-17-9 [abchemicalindustries.com]
N,N-Diethylbenzamide (CAS 1696-17-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N,N-Diethylbenzamide, a versatile chemical compound with significant applications in various scientific fields. This document details its chemical and physical properties, synthesis methodologies, biological activity, and toxicological profile, presenting the information in a structured and accessible format for researchers and professionals in drug development and related disciplines.
Chemical and Physical Properties
This compound is a substituted benzamide with the molecular formula C₁₁H₁₅NO. It is recognized for its utility as an insect repellent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| CAS Number | 1696-17-9 | |
| Appearance | White to yellow to green clear liquid or low melting solid | |
| Melting Point | 28 - 32 °C | |
| Boiling Point | 146 - 150 °C at 15 mmHg | |
| Density | 0.997 g/cm³ | |
| Flash Point | > 100 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | |
| pKa | -1.14 ± 0.70 (Predicted) | |
| LogP | 2.16860 | |
| Vapor Pressure | 0.0023 mmHg at 25°C | |
| Refractive Index | 1.518 |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis from Benzoyl Chloride and Diethylamine
Materials:
-
Diethylamine (2.5 g)
-
Triethylamine (3.5 g)
-
Benzoyl chloride (4.9 g)
-
Methylene chloride (30 ml)
-
Water
-
Brine
Procedure:
-
A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at ambient temperature for 18 hours.
-
Insoluble materials are removed by filtration and washed with methylene chloride.
-
The combined filtrates are washed sequentially with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation.
-
The resulting crude product, a yellow oil, is purified by distillation (e.g., using a Kugelrohr apparatus at 70°C and 300 mm vacuum) to yield this compound as a colorless oil.
Caption: Synthesis workflow for this compound from benzoyl chloride and diethylamine.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its function as a broad-spectrum insect repellent. While its counterpart, N,N-Diethyl-meta-toluamide (DEET), is more widely known and studied, this compound operates through similar mechanisms.
The repellent effect is primarily mediated through the insect's olfactory system. It is believed to act as a "confusant," disrupting the ability of insects to recognize and respond to chemical cues from hosts, such as lactic acid and carbon dioxide. This interference occurs at the level of olfactory receptor neurons (ORNs) and odorant receptors (ORs). Some studies suggest that this compound may also directly activate certain ORNs, leading to an avoidance response.
There is also evidence to suggest that at high concentrations, it may have an inhibitory effect on the enzyme acetylcholinesterase (AChE) in insects. However, this is considered a secondary effect and less significant to its primary repellent action.
Caption: Proposed mechanism of action for this compound as an insect repellent.
Metabolism
In vivo, this compound undergoes metabolic transformation primarily in the liver. The metabolic pathways involve oxidative N-deethylation and hydroxylation reactions, catalyzed by cytochrome P450 enzymes.
The major metabolic route is the removal of one of the ethyl groups to form N-ethylbenzamide. Further metabolism can occur, including hydroxylation of the remaining ethyl group or the aromatic ring, followed by conjugation and excretion. Studies in rats have shown that the metabolites are primarily excreted in the urine.
Caption: Simplified metabolic pathway of this compound.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons of the benzene ring, as well as two distinct sets of signals for the ethyl groups, often appearing as overlapping triplets and quartets due to the restricted rotation around the amide bond. |
| ¹³C NMR | The carbon NMR spectrum displays characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the two ethyl groups. |
| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O stretching of the tertiary amide, typically in the region of 1630-1680 cm⁻¹. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ) and characteristic fragmentation patterns. |
Toxicology and Safety
This compound is considered to have moderate toxicity if ingested or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.
Acute toxicity studies in mice have determined the LC₅₀ value for a 4-hour aerosol exposure to be greater than 2.5 g/m³. However, exposure to high concentrations of its aerosol can lead to respiratory depression.
Conclusion
This compound is a compound of significant interest due to its established use as an insect repellent and its role as a versatile intermediate in chemical synthesis. This guide provides essential technical information to support further research and development involving this molecule. The detailed protocols, tabulated data, and pathway diagrams offer a valuable resource for scientists and professionals in the field. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.
The Toxicology Profile of N,N-Diethyl-m-toluamide (DEET): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-m-toluamide, commonly known as DEET, is a widely utilized active ingredient in insect repellents. Its extensive use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the toxicology of DEET, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as assessments of its genotoxicity, reproductive and developmental toxicity, and neurotoxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Acute Toxicity
The acute toxicity of DEET has been evaluated through various routes of exposure, with oral and dermal routes being the most relevant to human exposure.
Table 1: Acute Toxicity of DEET
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2,000 - 3,664 mg/kg bw | [1] |
| LD50 | Mouse | Oral | ~1,500 mg/kg bw | |
| LD50 | Rabbit | Dermal | >2,000 mg/kg bw | |
| LC50 (4-hour) | Rat | Inhalation | >5.95 mg/L | [2] |
Experimental Protocol: Acute Oral Toxicity (OECD 401)
The acute oral toxicity of DEET is typically determined following a protocol similar to the OECD Guideline 401.[3]
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are fasted overnight prior to dosing.[3]
-
Dose Administration: DEET, usually dissolved in a suitable vehicle like corn oil, is administered as a single dose by oral gavage.[1]
-
Dose Groups: At least three dose levels are used, with a sufficient number of animals per group (typically 5-10 of each sex) to elicit a range of toxic effects and mortality. A control group receives the vehicle only.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[3]
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the potential health effects of long-term exposure to DEET.
Table 2: Sub-chronic and Chronic Toxicity of DEET
| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |
| 90-Day | Rat | Dermal | 300 mg/kg/day | 1000 mg/kg/day | Dermal irritation at the application site. | [2] |
| 1-Year | Dog | Oral | 100 mg/kg/day | 400 mg/kg/day | Emesis, ptyalism, transient reductions in hemoglobin and hematocrit. | [4] |
| 2-Year | Rat | Dietary | 100 mg/kg/day (males), 400 mg/kg/day (females) | - | Decreased body weight and food consumption, increased cholesterol (females). No evidence of carcinogenicity. | [2][4] |
| 18-Month | Mouse | Dietary | 500 mg/kg/day | 1000 mg/kg/day | Decreased body weight and food consumption. No evidence of carcinogenicity. | [4] |
Experimental Protocol: 90-Day Dermal Toxicity (OECD 411)
A 90-day dermal toxicity study for DEET would generally follow the OECD Guideline 411.[2]
-
Test Animals: Young adult rats are typically used. The hair on the dorsal area of the trunk is clipped for application of the test substance.
-
Dose Application: DEET, often in a formulation, is applied to the clipped skin daily for 90 days. The application site is usually covered with a porous gauze dressing.
-
Dose Groups: At least three dose levels and a control group are used, with at least 10 animals of each sex per group.
-
Observations: Animals are observed daily for clinical signs of toxicity and dermal irritation. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.
-
Pathology: A full histopathological examination of organs and tissues is performed on all animals.
Genotoxicity
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of DEET.
Table 3: Genotoxicity of DEET
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without S9 | Negative | |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |
| In vivo Mouse Micronucleus | Mouse bone marrow | N/A | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)
The Ames test is a widely used method to evaluate the potential of a substance to cause gene mutations.[5][6]
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[6]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The bacterial strains are exposed to various concentrations of DEET in the presence of a small amount of histidine or tryptophan. The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.
Reproductive and Developmental Toxicity
The potential effects of DEET on reproduction and development have been investigated in multi-generational studies.
Table 4: Reproductive and Developmental Toxicity of DEET
| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Two-Generation Reproduction | Rat | 100 mg/kg/day | 25 mg/kg/day | Reduced pup body weight during lactation at higher doses. No adverse effects on fertility or reproductive performance. | [2] |
| Developmental Toxicity | Rat | 250 mg/kg/day | 250 mg/kg/day | Maternal toxicity (reduced body weight gain) and reduced fetal body weight at the highest dose. No teratogenic effects. | |
| Developmental Toxicity | Rabbit | 100 mg/kg/day | 325 mg/kg/day | No treatment-related developmental effects. |
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)
This study design provides information on the effects of a test substance on all phases of the reproductive cycle.[7]
-
Parental Generation (P): Male and female rats are administered DEET, typically in their diet, for a pre-mating period of at least 10 weeks. They are then mated to produce the first filial (F1) generation. Dosing continues through gestation and lactation.
-
First Filial Generation (F1): F1 offspring are exposed to DEET from conception through lactation. After weaning, selected F1 animals are dosed for a pre-mating period and then mated to produce the F2 generation.
-
Second Filial Generation (F2): F2 pups are observed until weaning.
-
Endpoints: A comprehensive set of endpoints are evaluated in both parental and offspring generations, including clinical observations, body weight, food consumption, mating and fertility indices, litter size, pup viability, and growth. A full histopathological examination of the reproductive organs is conducted.
Neurotoxicity
The neurotoxic potential of DEET has been a subject of considerable research, with studies investigating both acute and chronic exposure.
Table 5: Neurotoxicity of DEET
| Study Type | Species | Route | NOAEL | LOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Neurotoxicity | Rat | Oral | 200 mg/kg | 500 mg/kg | Increased thermal response time and decreased rearing activity at the highest dose. |[8] | | Developmental Neurotoxicity | Rat | Dietary | 100 mg/kg/day | 225 mg/kg/day | Increased motor activity in F2 offspring at the highest dose. |[3] |
Experimental Protocol: Developmental Neurotoxicity Study (OECD 426)
This study evaluates the potential for a substance to affect the developing nervous system.[9]
-
Maternal Dosing: Pregnant rats are administered DEET during gestation and lactation.
-
Offspring Evaluation: Offspring are subjected to a series of behavioral and neurological tests at various stages of development, including motor activity assessments, functional observational battery (FOB), and tests of learning and memory.
-
Neuropathology: At the end of the study, the brains of selected offspring are examined for any structural abnormalities.
Mechanisms of Toxicity and Signaling Pathways
Several mechanisms have been proposed to explain the toxic effects of DEET, particularly its neurotoxicity.
Acetylcholinesterase Inhibition
One of the primary proposed mechanisms of DEET's neurotoxicity is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors.
Interaction with Muscarinic and Octopamine Receptors
Recent studies suggest that DEET can also interact with other receptor systems. It has been shown to potentiate the effects of carbamates by interacting with muscarinic acetylcholine receptors (mAChRs) in insects.[10] Additionally, DEET is thought to target octopaminergic synapses in insects, leading to neuroexcitation.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a toxicological study, applicable to the evaluation of substances like DEET.
Conclusion
The toxicological profile of DEET has been extensively studied, revealing a generally low level of toxicity with repeated exposure at typical human-use concentrations. Acute toxicity is low, and it is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not shown significant adverse effects on fertility or teratogenicity, although reduced pup body weight has been observed at high doses. The primary toxicological concern is neurotoxicity, which has been observed at high dose levels in animal studies. The proposed mechanisms for neurotoxicity involve the inhibition of acetylcholinesterase and interactions with muscarinic and octopamine receptors. This comprehensive guide provides a detailed overview of the current understanding of DEET's toxicology, serving as a valuable resource for the scientific community.
References
- 1. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term toxicity – 90-day dermal | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. genedirex.com [genedirex.com]
- 5. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. enamine.net [enamine.net]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. ki.se [ki.se]
- 10. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N,N-Diethylbenzamide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylbenzamide is a chemical compound belonging to the amide family, characterized by a benzoyl group attached to a diethylamino moiety. This scaffold is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis described herein provides a reliable and straightforward method for the preparation of this compound via the acylation of diethylamine with benzoyl chloride. This method is widely applicable for the synthesis of tertiary amides. The protocol details the necessary reagents, reaction conditions, purification procedures, and characterization data.
Chemical Reaction Pathway
The synthesis of this compound from benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the acylation of amines.
3.1. Materials and Reagents
-
Benzoyl chloride (C₇H₅ClO)
-
Diethylamine ((C₂H₅)₂NH)
-
Triethylamine ((C₂H₅)₃N)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (or similar short-path distillation setup)
3.3. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml).
-
Addition of Benzoyl Chloride: Cool the stirred solution in an ice bath. Add benzoyl chloride (4.9 g) dropwise to the solution using a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 18 hours.
-
Work-up:
-
Remove the insoluble triethylammonium chloride salt by filtration. Wash the collected solids with a small amount of methylene chloride.
-
Combine the filtrates and wash successively with water and then brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the methylene chloride. This will yield a yellow oil.
-
Purify the crude product by Kugelrohr distillation (70°C at 300 mm Hg) to obtain this compound as a colorless oil.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Summary of a Representative Synthesis
| Parameter | Value | Reference |
| Benzoyl Chloride | 4.9 g | |
| Diethylamine | 2.5 g | |
| Triethylamine | 3.5 g | |
| Solvent | Methylene Chloride (30 ml) | |
| Product Yield | 5.91 g | |
| Appearance | Colorless Oil | |
| Purity | >95% (by NMR) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.25 g/mol | |
| Boiling Point | 70°C at 300 mm Hg | |
| ¹H NMR (CDCl₃) | δ (ppm): 1.14 (t, 3H), 1.28 (t, 3H), 3.18 (br s, 2H), 3.48 (br s, 2H), 7.31-7.41 (m, 5H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 12.9, 13.0, 41.5, 43.0, 126.3, 128.4, 129.1, 137.3, 171.4 | |
| IR (Characteristic Peak) | ~1628 cm⁻¹ (C=O stretch, N,N-disubstituted amide) | |
| Mass Spectrum (EI) | m/z: 177 (M⁺), 105, 77 |
Alternative Synthetic Routes
While the acylation of diethylamine with benzoyl chloride is a standard and effective method, other approaches have been developed for the synthesis of N,N-diethylbenzamides. These can be advantageous when the corresponding acid chloride is unstable or not commercially available.
-
Mitsunobu Reaction: N,N-diethylbenzamides can be synthesized from the corresponding benzoic acids and diethylamine using Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate). This method is particularly useful for substrates where traditional carboxylic acid derivative chemistry is less effective.
-
Coupling Reagents: Carboxylic acids can be activated with coupling reagents like 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with diethylamine to yield the amide. This one-pot procedure often results in high yields and simplifies purification as the byproducts are water-soluble.
Safety and Handling
-
Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethylamine and Triethylamine are flammable, corrosive, and have strong odors. Avoid inhalation and skin contact.
-
Methylene chloride is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
-
The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate.
Application Notes: One-Pot Synthesis of N,N-Diethylbenzamide
Introduction
N,N-Diethylbenzamide is a substituted amide of significant interest in various fields. Its efficient synthesis is a key focus for researchers in organic chemistry and drug development. One-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed protocols and comparative data for three distinct one-pot methods for the synthesis of this compound and its close structural analog, N,N-diethyl-m-toluamide (DEET), which follows analogous reaction principles.
Methodologies Overview
Three primary one-pot synthesis strategies are detailed below, each employing a different activating agent or coupling approach to facilitate the amidation of a carboxylic acid with diethylamine.
-
Thionyl Chloride (SOCl₂) Activation: A classic and robust method where the carboxylic acid is first converted in situ to a highly reactive acyl chloride intermediate, which then readily reacts with diethylamine.[1]
-
1,1'-Carbonyldiimidazole (CDI) Activation: A milder approach that utilizes CDI to form a reactive acylimidazole intermediate. This method is known for its high yields and straightforward workup, as the byproducts are water-soluble.[2][3]
-
N,N-Diethyl Carbamoyl Chloride with Tributylamine: A rapid and efficient method that involves the reaction of benzoic acid with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base.[4]
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the three described one-pot synthesis methods, allowing for easy comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Thionyl Chloride | Method 2: CDI Activation | Method 3: Carbamoyl Chloride |
| Starting Carboxylic Acid | m-Toluic Acid | m-Toluic Acid | Benzoic Acid |
| Key Reagent | Thionyl Chloride (SOCl₂) | 1,1'-Carbonyldiimidazole (CDI) | N,N-Diethyl Carbamoyl Chloride |
| Base/Additive | None (during activation) | None | Tributylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Not specified (neat) |
| Molar Ratio (Acid:Activator:Amine) | 1 : 1.2 : 2.5 (approx.) | 1 : 1.2 : 2.0 | 1 : 1.1 : 1.2 (Acid:Chloride:Base) |
| Reaction Temperature | 90°C (activation), 28-30°C (amidation) | Reflux (35-40°C) | Room Temperature (10-50°C) |
| Total Reaction Time | ~1.5 hours | 90 minutes | 15-25 minutes |
| Reported Yield | 96-98%[1] | 94-95%[2][3] | 98%[4] |
| Reported Purity | High (pharmaceutical grade)[1] | High (95-97% by HPLC) | >99.5% (by GC-MS)[4] |
Experimental Protocols & Workflows
Method 1: One-Pot Synthesis via Thionyl Chloride Activation
This protocol is adapted from the synthesis of N,N-diethyl-m-toluamide and is applicable for this compound by substituting m-toluic acid with benzoic acid.[1]
Protocol:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add m-toluic acid (1.0 eq.). Slowly add thionyl chloride (SOCl₂) (approx. 1.2 - 2.0 eq.) while stirring in a fume hood. Heat the reaction mixture to 90°C and maintain for 30 minutes. The evolution of HCl and SO₂ gas should be observed.
-
Amidation: Cool the reaction mixture containing the newly formed m-toluoyl chloride. Dilute the mixture with anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of diethylamine (2.5 eq.) in DCM.
-
Reaction: Slowly add the diethylamine solution to the m-toluoyl chloride solution while maintaining the temperature between 28-30°C with external cooling. Stir the reaction mixture for 1 hour at this temperature.
-
Workup: Adjust the reaction mixture's pH to 8-9 using a 10% aqueous NaOH solution to neutralize excess acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 10% aqueous HCl (to remove unreacted diethylamine) and then twice with cold water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Workflow Diagram:
Method 2: One-Pot Synthesis via CDI Activation
This protocol describes a milder one-pot synthesis of N,N-diethyl-m-toluamide using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[2]
Protocol:
-
Activation: In a dry round-bottom flask, dissolve m-toluic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) in anhydrous dichloromethane. Stir the solution at room temperature and then heat to reflux (35-40°C) for approximately 30 minutes, allowing for the formation of the 1-(m-toluoyl)imidazole intermediate and evolution of CO₂.
-
Amidation: Cool the reaction mixture slightly and add diethylamine (2.0 eq.) to the flask.
-
Reaction: Heat the mixture again to reflux (35-40°C) for 1 hour. Monitor the reaction by TLC until the intermediate is consumed.
-
Workup: Cool the reaction mixture to 15-20°C. Add more dichloromethane and adjust the pH to 9-10 with a 5% aqueous NaOH solution while stirring. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with 10% aqueous HCl, followed by two washes with cold distilled water. Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under vacuum to yield the pure product.[2]
Workflow Diagram:
Method 3: One-Pot Synthesis via N,N-Diethyl Carbamoyl Chloride
This highly efficient protocol is based on a patented process for producing this compound.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a stirring mechanism, combine benzoic acid (1.0 eq., e.g., 122 g, 1 Mole) and N,N-diethyl carbamoyl chloride (1.1 eq., e.g., 150 g, 1.1 Mole).
-
Base Addition: Using a pressure-equalizing funnel, add tributylamine (1.2 eq., e.g., 222 g, 1.2 Mole) to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture constantly for 20 minutes at room temperature.
-
Workup: Treat the reaction mixture with water (e.g., 250 ml). The mixture will separate into two layers.
-
Purification: Separate the organic layer. The pure this compound is obtained by vacuum distillation of this organic layer.[4]
Workflow Diagram:
References
Application Notes and Protocols: N,N-Diethylbenzamide as a Chemical Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylbenzamide, a tertiary amide, is a versatile chemical intermediate with applications extending beyond its well-known use as an insect repellent. Its robust chemical nature and the reactivity of the benzoyl group and the diethylamino moiety make it a valuable scaffold in the synthesis of a variety of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds, with a focus on a novel delta-opioid receptor agonist.
Synthetic Applications of this compound in Medicinal Chemistry
The this compound core is a key structural feature in several bioactive molecules. Its primary role is often as a stable amide linker that correctly positions other pharmacophoric elements for interaction with biological targets. A notable example is in the development of central nervous system (CNS) active agents, such as selective opioid receptor modulators.
Case Study: A Novel Delta-Opioid Receptor Agonist
A potent and highly selective delta-opioid receptor agonist, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , demonstrates the utility of the this compound scaffold in CNS drug discovery.[1] This compound is a derivative of SNC-80, a known delta-opioid agonist, where the this compound moiety is crucial for its pharmacological activity. The synthesis of this class of compounds can be approached through several routes, including the dehydration of a benzhydryl alcohol intermediate or a Suzuki coupling reaction.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for the synthesis of the aforementioned delta-opioid receptor agonist.
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This classical method provides a straightforward route to this compound from readily available starting materials.
Reaction Scheme:
Materials:
-
Benzoyl chloride
-
Diethylamine
-
Triethylamine
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in methylene chloride.
-
Cool the solution to 0 °C in the ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of methylene chloride.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
| Parameter | Value | Reference |
| Yield | ~95% | [2] |
| Purity | >98% after distillation | [2] |
| Diethylamine (eq) | 1.0 | |
| Triethylamine (eq) | 1.2 | |
| Benzoyl chloride (eq) | 1.1 | |
| Reaction Time | 18 hours | |
| Reaction Temperature | 0 °C to room temperature |
Protocol 2: Synthesis of N,N-Diethyl-m-toluamide (DEET) using an Activating Agent
This protocol, developed for the synthesis of the closely related DEET, utilizes 1,1'-carbonyldiimidazole (CDI) as a carboxylic acid activating agent, avoiding the use of acyl chlorides. This method is generally applicable to the synthesis of N,N-disubstituted benzamides.[3][4]
Reaction Scheme:
Materials:
-
m-Toluic acid (or Benzoic acid for this compound)
-
1,1'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Diethylamine
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of m-toluic acid (1.0 eq) and DMAP (0.03 eq) in dry dichloromethane, add CDI (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at 35-40 °C until the starting carboxylic acid is consumed (monitored by TLC).
-
Add diethylamine (2.0 eq) to the reaction mixture and continue stirring at 35-40 °C until the intermediate acylimidazole is consumed (monitored by TLC).
-
Cool the reaction mixture and wash with 5% NaOH solution.
-
Adjust the pH of the organic layer to 5-6 with 10% HCl solution.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product is often of high purity, but can be further purified by vacuum distillation.
| Parameter | Value | Reference |
| Yield | 94-95% | [4] |
| Purity (HPLC) | 95-97% | [3] |
| m-Toluic acid (eq) | 1.0 | [4] |
| CDI (eq) | 1.2 | [4] |
| Diethylamine (eq) | 2.0 | [4] |
| Reaction Time | ~1.5 hours | [4] |
| Reaction Temperature | 35-40 °C | [4] |
Protocol 3: Proposed Synthesis of a Key Intermediate for a Delta-Opioid Agonist
The synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide can be envisioned via a Wittig reaction. A key intermediate for this synthesis is N,N-diethyl-4-formylbenzamide. This protocol outlines a plausible route to this intermediate and its subsequent reaction.
Part A: Synthesis of N,N-diethyl-4-formylbenzamide
-
Oxidation of 4-methylbenzoic acid to terephthaldehydic acid.
-
Selective protection of one aldehyde group.
-
Conversion of the carboxylic acid to the N,N-diethylamide using a method from Protocol 1 or 2.
-
Deprotection of the aldehyde.
Part B: Wittig Reaction to form the final product
Reaction Scheme:
Materials:
-
N,N-diethyl-4-formylbenzamide
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydroxide)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Add a solution of N,N-diethyl-4-formylbenzamide (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Yield | Varies | Inferred from standard Wittig reaction protocols[5][6][7] |
| Purity | >95% after chromatography | Inferred from standard Wittig reaction protocols |
| Phosphonium Salt (eq) | 1.1 | Inferred from standard Wittig reaction protocols |
| Base (eq) | 1.1 | Inferred from standard Wittig reaction protocols |
| Aldehyde (eq) | 1.0 | Inferred from standard Wittig reaction protocols |
| Reaction Time | 12-24 hours | Inferred from standard Wittig reaction protocols |
| Reaction Temperature | 0 °C to room temperature | Inferred from standard Wittig reaction protocols |
Signaling Pathway and Experimental Workflow
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[8][9]
Caption: Delta-opioid receptor signaling cascade.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical intermediate like this compound and its derivatives.
Caption: Synthetic and analytical workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate in pharmaceutical synthesis. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the development of novel therapeutic agents. The case of the delta-opioid receptor agonist highlights its potential in constructing complex molecules with high biological potency and selectivity. The provided synthetic routes are robust and can be adapted for the synthesis of a wide range of this compound derivatives for further investigation in drug discovery programs.
References
- 1. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-Diethylbenzamide in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylbenzamide (DEB) is an active ingredient historically recognized for its insect repellent properties, closely related to the widely used N,N-Diethyl-3-methylbenzamide (DEET).[1] While its primary application has been in topical repellents for human use, its potential in agrochemical research, particularly for the protection of livestock and potentially crops, is an area of growing interest. This document provides an overview of its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in an agrochemical context.
This compound functions as a spatial repellent, primarily by disrupting the host-seeking behavior of insects.[2][3] It is thought to act on the insect's olfactory system in two main ways: as a "confusant" that interferes with the recognition of host odors and as a direct "stimulus" that triggers avoidance behaviors.[4] The molecular basis for this repellency involves the interaction with insect odorant receptors (ORs).[4] Beyond its effects on the olfactory system, there is evidence to suggest that related compounds like DEET can have neurological effects on insects.[5] Some studies have also pointed to the induction of detoxification pathways, such as the increased synthesis of glutathione S-transferase, in response to exposure.[6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its close analogue, DEET, against various insect species of agricultural and veterinary importance.
Table 1: Repellency of this compound (in TRIG formulation) and DEET against Mosquitoes in Laboratory and Field Settings [7][8]
| Repellent Formulation | Insect Species | Test Setting | Application Rate | Protection (%) | Complete Protection Time (CPT) (hours) |
| TRIG (15% this compound) | Anopheles gambiae | Laboratory | 1.25 g | 100% | 5 |
| DEET (20%) | Anopheles gambiae | Laboratory | 0.75 g | 100% | Not specified |
| TRIG (15% this compound) | Aedes aegypti | Laboratory | 1.0 g | 100% | Not specified |
| DEET (20%) | Aedes aegypti | Laboratory | 0.5 g | 100% | Not specified |
| TRIG (15% this compound) | Anopheles arabiensis & Culex quinquefasciatus | Field | Recommended dose | >90% | ~6 |
| DEET (20%) | Anopheles arabiensis & Culex quinquefasciatus | Field | Recommended dose | >90% | ~6 |
Table 2: Efficacy of Advanced Odomos Cream (12% this compound) and DEET against Mosquito Vectors [9]
| Repellent Formulation | Insect Species | Test Setting | Application Rate | Protection (%) | Protection Time (hours) |
| Advanced Odomos (12% this compound) | Anopheles mosquitoes | Field | 10 mg/cm² | 100% | Up to 11 |
| DEET | Anopheles mosquitoes | Field | 10 mg/cm² | 100% | Up to 11 |
| Advanced Odomos (12% this compound) | Aedes aegypti | Field | 10 mg/cm² | 92.5% | 6.2 ± 0.4 |
| DEET | Aedes aegypti | Field | 10 mg/cm² | 96.2% | 6.75 ± 0.2 |
Table 3: Comparative Inhalation Toxicity of this compound (DEB) and Related Compounds in Mice [10][11]
| Compound | Exposure Duration | LC50 (mg/m³) | Observations at ≥ 277 mg/m³ (for DEB) |
| This compound (DEB) | 4 hours | >2500 | Irreversible depression in respiratory frequency |
| N,N-diethylphenylacetamide (DEPA) | 4 hours | 1714 | No depression in respiratory frequency up to 1292 mg/m³ |
| N,N-diethyl-3-methylbenzamide (DEET) | 4 hours | 1369 | No depression in respiratory frequency up to 950 mg/m³ |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Laboratory Evaluation of Repellency using the Arm-in-Cage Method
This protocol is adapted from standard laboratory procedures for testing topical insect repellents.[12]
Objective: To determine the Complete Protection Time (CPT) of this compound formulations against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, and sugar-starved for at least 4 hours.
-
This compound formulation of known concentration.
-
Control substance (vehicle without the active ingredient).
-
Human volunteers screened for skin sensitivity.
-
Protective gloves.
-
Timer.
Procedure:
-
Volunteer Preparation: Volunteers should wash their forearms with unscented soap and rinse thoroughly with water. The skin must be completely dry before application.
-
Repellent Application: Apply a standardized amount of the this compound formulation evenly over a defined area of the volunteer's forearm. The other arm can be treated with the control substance.
-
Exposure: At timed intervals (e.g., every 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Observation: During the exposure period, record the number of mosquitoes that land on the treated skin and the number that attempt to probe.
-
Endpoint: The test is concluded for a specific formulation when the first confirmed bite occurs. The CPT is the time from application to the first bite.
-
Data Analysis: Compare the CPT of the this compound formulation with that of the control and a positive control (e.g., DEET).
Protocol 2: Evaluation of Repellency against Livestock Pests in a Field Setting
This protocol is a generalized procedure for testing the efficacy of a repellent on livestock, such as horses or cattle.
Objective: To assess the protective efficacy of this compound formulations against biting flies on livestock under field conditions.
Materials:
-
Test animals (e.g., horses or cattle) of similar age, breed, and condition.
-
This compound spray or pour-on formulation.
-
Control formulation (vehicle only).
-
Fly traps or manual counting equipment.
-
Weather monitoring equipment.
Procedure:
-
Animal Selection and Acclimatization: Acclimatize the selected animals to the test environment for a period before the trial.
-
Treatment Application: Apply a pre-determined volume of the this compound formulation to the test animals according to the manufacturer's instructions. A control group should be treated with the vehicle only.
-
Fly Counts: At specified time intervals post-application (e.g., 1, 3, 6, 12, and 24 hours), count the number of target flies (e.g., stable flies, horn flies) on a designated area of each animal.
-
Data Collection: Record fly counts, animal behavior (e.g., tail switching, stamping), and environmental conditions (temperature, humidity, wind speed).
-
Data Analysis: Calculate the percent reduction in fly counts for the treated group compared to the control group at each time point.
Protocol 3: Phytotoxicity Assessment - Seed Germination Assay
This protocol is based on a study evaluating the effect of DEET on plant germination and can be adapted for this compound.[13]
Objective: To determine the potential phytotoxic effects of this compound on the germination of crop seeds.
Materials:
-
Seeds of a model plant species (e.g., radish, Raphanus sativus).
-
Petri dishes with filter paper.
-
This compound solutions at various concentrations (e.g., 0.01%, 0.1%, 1%).
-
Control solution (distilled water).
-
Incubator or growth chamber with controlled temperature and light conditions.
Procedure:
-
Preparation: Place a sterile filter paper in each petri dish.
-
Treatment: Add a fixed volume of the respective this compound solution or control solution to each petri dish to saturate the filter paper.
-
Seeding: Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.
-
Incubation: Place the petri dishes in a growth chamber under optimal germination conditions for the chosen plant species.
-
Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 10 days).
-
Data Analysis: Calculate the germination percentage for each treatment group and compare it to the control. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the experimental protocols.
Caption: Proposed mechanism of action of this compound as an insect repellent.
References
- 1. Plant-based insect repellents: a review of their efficacy, development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. animorepository.dlsu.edu.ph [animorepository.dlsu.edu.ph]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. bfh.ch [bfh.ch]
- 10. escipub.com [escipub.com]
- 11. US2408389A - Nu, nu-diethylbenzamide as an insect repellent - Google Patents [patents.google.com]
- 12. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. DEET - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrument parameters, and data analysis. The method is suitable for the determination of this compound in various matrices, which is critical for quality control in pharmaceutical manufacturing and research applications. The presented method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers and drug development professionals.
Introduction
This compound is a substituted benzamide derivative that finds applications in various chemical and pharmaceutical contexts. Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and expected performance characteristics.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Reagents and Materials:
-
This compound standard
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Hexane, HPLC grade or equivalent
-
Anhydrous Sodium Sulfate
-
0.45 µm Syringe filters
-
Autosampler vials with inserts
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction (from a solid or semi-solid matrix):
-
Accurately weigh a known amount of the sample matrix.
-
Extract the sample with a suitable volume of dichloromethane by vortexing or sonication.
-
Centrifuge the sample to pellet any insoluble material.
-
Collect the supernatant (dichloromethane extract).
-
Pass the extract through a bed of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm syringe filter into a clean autosampler vial.
-
-
Liquid Sample Dilution:
-
If the sample is already in a liquid form and soluble in dichloromethane, dilute it to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into a clean autosampler vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used. The parameters are based on methods for structurally similar compounds and are expected to provide good chromatographic separation and detection for this compound.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The accurate mass of this compound is 177.1154 g/mol .
Table 1: Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 177 | ~15-20 | [M]+• |
| 176 | ~20-25 | [M-H]+ |
| 105 | 100 | [C₆H₅CO]+ |
| 77 | ~40-50 | [C₆H₅]+ |
| 72 | Variable | [N(CH₂CH₃)₂]+ |
Quantitative Data
The following table summarizes the expected performance of the GC-MS method for the quantification of this compound, based on validation data for the structurally similar compound N,N-dimethylbenzamide.[1]
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is initiated by electron ionization, leading to the formation of characteristic fragment ions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of N,N-Diethylbenzamide
Introduction
N,N-Diethylbenzamide (DEB), a common active ingredient in insect repellents, requires accurate and robust analytical methods for its quantification in various formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose due to its specificity, sensitivity, and reliability.[1] This document provides a comprehensive overview of established HPLC methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The primary analytical approach involves reversed-phase chromatography, which effectively separates compounds based on their hydrophobicity.[1][2]
Data Presentation: Summary of HPLC Methods
The following table summarizes various validated HPLC methods for the quantification of this compound, providing a comparative overview of chromatographic conditions and performance parameters.
| Reference | Matrix | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) |
| Santos J, et al. (2021)[3][4] | Lotion, Gel, Solution | C18 | Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v) | 1.0 | 270 | 2.5 - 100 µg/mL | Not Specified | 99.5 - 100.2 |
| Qiu and Jun (1996)[5] | Dog and Human Plasma | C8 | Acetonitrile:0.03 M Ammonium Acetate (pH 4.5) (36:64 v/v) | 1.0 | 220 | 15 - 1500 ng/mL | 15 ng/mL | 97.7 |
| Analytical Methods (2018)[6] | Insect Repellents | Not Specified | Water:Acetonitrile (80:20 v/v) | 0.3 | 210 | 0.25 - 22 mg/L | 0.09 mg/L | 89.2 - 111.6 |
| Sibaja A.M.A, et al. (2013)[7] | Repellent Solutions | Nucleosil 7 C18 | Methanol:Water (57:43 v/v) | 1.0 | 220 | 15 - 75 µg/mL | Not Specified | 100.2 - 102.0 |
Experimental Protocols
This section provides detailed methodologies for two key applications: the quantification of this compound in commercial repellent formulations and in plasma samples for pharmacokinetic studies.
Protocol 1: Quantification of this compound in Commercial Formulations (Lotion, Gel, Solution)
This protocol is adapted from a validated method for the analysis of DEET in various repellent formulations.[3][4]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or appropriate buffer to adjust pH to 4.5
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
-
Mobile Phase: Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation
-
Accurately weigh a portion of the formulation (lotion, gel, or solution) equivalent to approximately 10 mg of this compound.[1]
-
Transfer the sample to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound in Plasma
This protocol is based on a method developed for determining DEET in biological matrices, making it suitable for pharmacokinetic studies.[5]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (for SPE conditioning and elution)
2. Instrumentation
-
HPLC system with a UV detector
-
C8 or C18 analytical column
-
Data acquisition and processing software
-
SPE manifold
-
Nitrogen evaporator
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:0.03 M Ammonium Acetate (pH 4.5) (36:64 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
4. Preparation of Standard Solutions
-
Prepare stock and working standard solutions of this compound in a suitable solvent like methanol.
-
Prepare calibration standards by spiking blank plasma with known amounts of this compound to cover the expected concentration range.
5. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Load Sample: Load 1 mL of the plasma sample onto the conditioned cartridge.[1]
-
Wash: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.[1]
-
Elute: Elute the this compound from the cartridge with a suitable volume of a stronger solvent (e.g., 1 mL of acetonitrile).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
6. Analysis
-
Inject the processed plasma standards and samples into the HPLC system.
-
Construct a calibration curve from the plasma standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification in Commercial Formulations
Caption: Workflow for HPLC analysis of this compound in formulations.
Logical Relationship for Solid-Phase Extraction (SPE) of this compound from Plasma
Caption: Solid-Phase Extraction workflow for this compound from plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. jordilabs.com [jordilabs.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Diethylbenzamide as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N,N-Diethylbenzamide as a reference standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable quantification of this compound or are considering its use as a reference material in analytical method development and validation.
Introduction
This compound is a well-known active ingredient in insect repellents. In the field of analytical chemistry, its primary role as a reference standard is to ensure the accuracy and reliability of quantitative and qualitative analyses. A reference standard is a highly purified compound used as a measurement base. While this compound is most commonly used for the quantification of itself in various formulations and matrices, the principles and protocols outlined here can be adapted for its use in broader analytical applications, such as a system suitability standard or, in specific cases, as an internal standard for structurally similar compounds.
Physicochemical Properties and Purity
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1696-17-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| Melting Point | 38-40°C | [3] |
| Boiling Point | 146-150°C at 15 mmHg | [3] |
| Density | 0.997 g/cm³ | [3] |
| LogP | 2.16860 | [3] |
| Vapor Pressure | 0.0023 mmHg at 25°C | [3] |
The purity of the reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. Commercially available this compound can be found with varying purity levels. It is imperative to use a well-characterized reference standard with a certificate of analysis (CoA) that specifies the purity and the method used for its determination.
Table 2: Commercially Available Purity Levels of this compound
| Purity | Supplier/Source |
| 95.0+% | TCI America™[4] |
| 97% | Sigma-Aldrich |
| 98.9% | ShangHai DC Chemicals Co.,Ltd[3] |
| 99.0% min | Asia Chem I and E (Jiangsu) Co Ltd[5] |
Note: For quantitative applications, it is highly recommended to use a certified reference material (CRM) if available, as it provides traceability and a statement of uncertainty.
Experimental Protocols
The following protocols are provided as examples for the use of this compound as a reference standard in chromatographic analysis. These should be adapted and validated by the user for their specific application and matrix.
Protocol 1: Preparation of a Stock and Working Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions of this compound, which can be used to construct a calibration curve for quantification.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of HPLC-grade methanol.
-
Once dissolved, bring the flask to volume with methanol.
-
Mix thoroughly by inverting the flask several times.
-
Calculate the exact concentration of the stock solution based on the purity of the reference standard.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol.
-
For example, to prepare a 100 µg/mL working standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and bring to volume with methanol.
-
Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Storage: Store the stock and working solutions in amber glass vials at 2-8°C to minimize degradation. The stability of the solutions should be determined as part of the method validation.
Protocol 2: Quantification of this compound in a Repellent Formulation by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in a commercial insect repellent lotion using an external standard calibration method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 57:43 v/v).[6] The mobile phase composition should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the repellent lotion (e.g., 1 g) into a volumetric flask (e.g., 100 mL).
-
Add a suitable extraction solvent (e.g., methanol) and sonicate or vortex to ensure complete dissolution and extraction of the active ingredient.
-
Bring the flask to volume with the extraction solvent and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered sample to bring the concentration of this compound within the range of the calibration curve.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution(s).
-
Inject a standard solution periodically during the analytical run to monitor system suitability.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Use as an Internal Standard
An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples.[8] The use of an IS can compensate for variations in sample preparation and instrument response.[8] For this compound to be a suitable internal standard for the analysis of another analyte, it should meet the following criteria:
-
It must be well-resolved from the analyte and any other matrix components.[8]
-
It should have similar chemical and physical properties to the analyte to ensure similar behavior during sample preparation and analysis.[8]
-
It should not be present in the original sample.[8]
While no specific applications of this compound as an internal standard for other compounds were found in the literature search, a structurally similar, non-interfering compound could potentially be used. The suitability of this compound as an internal standard must be evaluated on a case-by-case basis during method development and validation.
Data Presentation
The following table summarizes the key quantitative parameters from a validated HPLC method for the analysis of the related compound N,N-diethyl-m-toluamide (DEET), which can serve as a starting point for method development for this compound.
Table 3: Example HPLC Method Validation Parameters for DEET Analysis
| Parameter | Result | Reference |
| Linearity Range | 15 - 75 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Intra-day Precision (%RSD) | 0.77% | [6] |
| Inter-day Precision (%RSD) | 1.31% | [6] |
| Accuracy (Recovery) | 99.5 - 100.2% | [9] |
| Limit of Quantitation (LOQ) | 15 ng/mL (in plasma) | [7] |
Visualizations
The following diagrams illustrate the logical workflow for the use of this compound as a reference standard in analytical chemistry.
Caption: Workflow for using this compound as an external reference standard.
Caption: Experimental workflow for the analysis of a repellent formulation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1696-17-9 | Chemsrc [chemsrc.com]
- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 1696-17-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of N,N-Diethylbenzamide for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies and evaluation protocols for the topical application of N,N-Diethylbenzamide (DEB), a widely used insect repellent. The information is intended to guide researchers and formulation scientists in developing safe and effective topical products.
Introduction
This compound is a key active ingredient in many commercially available insect repellents.[1] Its efficacy is well-established, but formulation plays a critical role in optimizing its performance, safety, and user acceptability. Key objectives in formulating topical DEB products include enhancing repellent longevity, minimizing systemic absorption, and improving cosmetic feel. Advanced formulation strategies such as microencapsulation and the use of novel excipients are central to achieving these goals.
Formulation Strategies for Enhanced Safety and Efficacy
The primary challenge in formulating with this compound is to prolong its action on the skin surface while minimizing its percutaneous absorption, which can lead to systemic side effects.[2][3]
Microencapsulation
Microencapsulation of DEB in polymeric matrices is a highly effective approach to control its release and reduce skin permeation. Chitosan, a biocompatible and biodegradable polymer, is a suitable material for this purpose. The ionic gelation method is commonly employed for creating DEB-loaded chitosan microparticles.[2]
Use of Cyclodextrins
Cyclodextrins can be incorporated into DEB formulations to reduce its volatility and decrease its release rate from the vehicle.[4][5] This is achieved through the formation of inclusion complexes. Hydroxypropyl-β-cyclodextrin (HPBCD) and γ-cyclodextrin (GCD) have been shown to be effective in this regard, transforming lotion-like formulations into more stable, cream-like products.[4][5]
Quantitative Data on Formulation Performance
The following tables summarize key quantitative data from studies on different this compound formulations.
Table 1: In Vitro Skin Permeation of this compound Formulations
| Formulation | Cumulative Amount Permeated (µg/cm² over 24h) | Reference |
| DEET Solution (Control) | 211.6 ± 19.5 | [2][6] |
| DEET-loaded Microparticle Hydrogel | 4.07 ± 0.08 | [2][6] |
Table 2: Efficacy of this compound Formulations Against Mosquitoes
| Formulation (Active Ingredient Concentration) | Mosquito Species | Protection Time (hours) | Percent Protection (%) | Reference |
| Advanced Odomos Cream (12% N,N-diethyl-benzamide) | Anopheles spp. | 11 | 100 | [7][8] |
| Advanced Odomos Cream (12% N,N-diethyl-benzamide) | Aedes aegypti | ~6 | ~92.5 | [7][8] |
| DEET Cream | Anopheles spp. | 11 | 100 | [7][8] |
| DEET Cream | Aedes aegypti | ~6.75 | ~96.2 | [7] |
| TRIG (15% N-N Diethyl Benzamide) | Anopheles gambiae | 5 | 100 (at 1.25 g application) | [9] |
| TRIG (15% N-N Diethyl Benzamide) | Aedes aegypti | Not specified | 100 (at 1 g application) | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of topical this compound formulations.
Preparation of DEB-Loaded Chitosan Microparticles
This protocol describes the ionic gelation method for encapsulating this compound in chitosan microparticles.[2]
Materials:
-
Chitosan
-
Acetic acid (2% v/v)
-
This compound (DEET)
-
Sodium tripolyphosphate (TPP)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 0.4% w/v chitosan solution in 2% v/v dilute acetic acid.
-
Stir the solution at 500-1000 rpm until the chitosan is completely dissolved.
-
Adjust the pH of the chitosan solution to 5.0.
-
Add 1 mg of DEET to the chitosan solution.
-
Dropwise, add 0.1% w/v TPP solution (cross-linker) while continuously stirring at 700 rpm.
-
Centrifuge the resulting microparticle suspension at 6000 rpm for 30 minutes to separate the microparticles from the supernatant.
Caption: Workflow for DEB-Loaded Chitosan Microparticle Preparation.
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to determine the release profile of this compound from microparticle formulations.[2]
Materials:
-
DEB-loaded microparticles
-
Phosphate buffered saline (PBS), pH 5.0
-
Dialysis bag (MWCO 14000 Da)
-
Shaking incubator or water bath with stirring capability (37°C, 100 rpm)
-
HPLC system for analysis
Procedure:
-
Re-disperse a known amount of the DEB-loaded microparticles in PBS (pH 5.0).
-
Place the dispersion inside a dialysis bag and securely tie both ends.
-
Immerse the dialysis bag in a container with a known volume of PBS maintained at 37°C with continuous stirring at 100 rpm.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed buffer.
-
Quantify the amount of DEB in the withdrawn samples using a validated HPLC method.
Caption: In Vitro Drug Release Study Workflow.
In Vitro Skin Permeation Study
This protocol employs Franz diffusion cells to assess the percutaneous absorption of this compound from topical formulations.[4][5]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or excised human/animal skin[2][6]
-
DEB formulation
-
Receptor solution (e.g., PBS)
-
Water bath or heating block (37°C)
-
HPLC system for analysis
Procedure:
-
Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped. Maintain the temperature at 37°C.
-
Apply a known quantity of the DEB formulation to the surface of the membrane in the donor compartment.
-
At specified time points, collect samples from the receptor compartment.
-
Analyze the collected samples for DEB concentration using HPLC.
Caption: In Vitro Skin Permeation Study Workflow.
HPLC Analysis of this compound
This protocol outlines a validated HPLC method for the quantification of this compound.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil Gold C18, 5 µm, 250 mm × 4.6 mm)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Retention Time: Approximately 6.1 minutes
Procedure:
-
Prepare standard solutions of DEB of known concentrations.
-
Inject standards and samples onto the HPLC system.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of DEB in the samples by interpolating from the calibration curve.
Conclusion
The development of topical this compound formulations requires a multifaceted approach that considers both efficacy and safety. Strategies such as microencapsulation and the use of cyclodextrins have demonstrated significant potential in creating products with controlled release and reduced systemic absorption. The experimental protocols outlined in these notes provide a framework for the robust evaluation of novel DEB formulations, ensuring they meet the required standards for performance and safety.
References
- 1. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 2. Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical formulation studies with DEET (N,N-diethyl-3-methylbenzamide) and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of N,N-Diethylbenzamide (DEB) as a Repellent
Introduction
N,N-Diethylbenzamide (DEB) is a synthetic insect repellent valued for its efficacy against a variety of arthropods, including mosquitoes. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the repellent efficacy of DEB-based formulations. The methodologies described herein cover both laboratory and field settings, ensuring a comprehensive assessment of the compound's protective capabilities. Adherence to standardized protocols is crucial for generating reliable and reproducible data to support product development and registration.
Data Presentation: Efficacy of this compound (DEB)
The following table summarizes quantitative data on the efficacy of this compound (DEB) from various studies. This allows for a clear comparison of its performance under different conditions and against different mosquito species.
| Formulation/Concentration | Insect Species | Test Method | Efficacy Metric | Result | Reference |
| 15% this compound (TRIG) | Anopheles gambiae | Laboratory Arm-in-Cage | Complete Protection Time (CPT) | 5 hours | [1] |
| 1.25 g (2 mg/cm²) | Anopheles gambiae | Laboratory Arm-in-Cage | Percent Protection | 100% | [1] |
| 1 g | Aedes aegypti | Laboratory Arm-in-Cage | Percent Protection | 100% | [1] |
| Recommended Dose | Anopheles arabiensis | Field (Human Landing Catch) | Percent Protection | >90% | [1] |
| Recommended Dose | Culex quinquefasciatus | Field (Human Landing Catch) | Percent Protection | >90% | [1] |
| Recommended Dose | Anopheles arabiensis & Culex quinquefasciatus | Field (Human Landing Catch) | Complete Protection Time (CPT) | ~6 hours | [1] |
| 12% this compound (Advanced Odomos) | Anopheles stephensi | Laboratory (Human Baits) | Complete Protection Time (CPT) | 11 hours | [2][3][4] |
| 10 mg/cm² | Anopheles stephensi | Laboratory (Human Baits) | Percent Protection | 100% | [2][3][4] |
| 12% this compound (Advanced Odomos) | Aedes aegypti | Laboratory (Human Baits) | Complete Protection Time (CPT) | ~6 hours | [2][3][4] |
| 12 mg/cm² | Aedes aegypti | Laboratory (Human Baits) | Percent Protection | 100% | [2][3][4] |
| 10 mg/cm² | Aedes aegypti | Field (Human Landing Catch) | Percent Protection | 92.5% | [2] |
Experimental Protocols
Laboratory-Based Efficacy Testing: Arm-in-Cage Method
The arm-in-cage test is a standard laboratory method to determine the complete protection time (CPT) of a topical repellent.[5][6][7][8]
Objective: To evaluate the duration of complete protection provided by a DEB formulation against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40x40x40 cm)[6]
-
200-250 host-seeking, nulliparous female mosquitoes (3-10 days old), starved for at least 4 hours (e.g., Aedes aegypti, Anopheles gambiae)
-
DEB formulation and placebo/control formulation (e.g., the base lotion without the active ingredient)
-
Human volunteers
-
Protective gloves (e.g., elbow-length, non-penetrable)
-
Micropipette or syringe for precise application of the repellent
-
Timer
-
Aspirator for handling mosquitoes
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (perfumes, lotions, soaps) for at least 24 hours prior to the test. A defined area of the forearm (e.g., 300 cm²) is marked for repellent application.
-
Repellent Application: A precise amount of the DEB formulation (e.g., 1.0 ml) is applied evenly over the marked area of one forearm. The other forearm can be used as an untreated control or for a placebo/reference repellent. Allow the repellent to dry for a specified time (e.g., 30 minutes) before exposure.[1]
-
Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[1]
-
Observation: The number of mosquito landings and probes (or first confirmed bite) on the treated skin is recorded. A "confirmed bite" is often defined as a bite followed by another within a 30-minute period.[6]
-
Time Intervals: The exposure is repeated at regular intervals, typically every 30 or 60 minutes, until the repellent fails.[6][7] Repellent failure is defined by a set number of bites (e.g., the first confirmed bite or two or more bites in a single exposure).
-
Data Collection: The Complete Protection Time (CPT) is recorded as the time from repellent application to the first confirmed bite.[7]
Ethical Considerations: All studies involving human volunteers must be approved by an institutional review board (IRB) or ethics committee. Volunteers must provide informed consent.
Field Efficacy Testing: Human Landing Catch Technique
This method assesses the performance of a repellent under real-world conditions.
Objective: To determine the percentage of protection offered by a DEB formulation against wild mosquito populations in a natural environment.
Materials:
-
DEB formulation and placebo/control
-
Human volunteers
-
Headlamps or torches (with red filters to minimize disturbance to mosquitoes)
-
Aspirators
-
Collection cups
-
Timer
-
Protective clothing for untreated body parts
Procedure:
-
Site Selection: Choose a location with a known and consistent population of target mosquito species.
-
Volunteer Teams: Volunteers work in pairs, with one acting as the "bait" and the other as the "collector."
-
Repellent Application: The "bait" volunteer applies a standardized amount of the DEB formulation to exposed legs and/or arms. Control volunteers may be untreated or use a placebo.
-
Mosquito Collection: Volunteers sit with their treated limbs exposed. The collector uses an aspirator and a headlamp to capture any mosquitoes that land on the bait volunteer's exposed skin. Collections are typically done for a set period (e.g., 45-50 minutes of each hour) throughout the night.
-
Data Collection: The collected mosquitoes are identified and counted. The percentage of protection is calculated by comparing the number of mosquitoes collected from treated volunteers to those from untreated controls using the formula: % Protection = [(C - T) / C] x 100 Where C is the number of mosquitoes collected from the control and T is the number collected from the treated volunteer.
-
Duration of Protection: The test is continued until the repellent's efficacy wanes, as indicated by an increase in mosquito landings.
Mandatory Visualizations
Insect Olfactory Signaling Pathway and Repellent Action
The following diagram illustrates a simplified overview of the insect olfactory system and potential mechanisms of action for a repellent like this compound. Odorants from a host are detected by olfactory receptor neurons (ORNs) in the insect's antennae. This signal is then processed in the antennal lobe and higher brain centers, leading to host-seeking behavior. Repellents can interfere with this process by activating aversive neuronal pathways or by blocking the receptors for host cues.[9][10][11]
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Diethylbenzamide in Novel Insect Repellent Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylbenzamide (DEB) and its isomer N,N-diethyl-m-toluamide (DEET) are foundational molecules in the field of insect repellents. For over half a century, DEET has been the gold standard for personal protection against a wide range of arthropods, including mosquitoes, ticks, and flies.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel insect repellent technologies, with a focus on leveraging the properties of this compound and its derivatives.
The primary mechanisms of action for these repellents are multifaceted and still under investigation, but are thought to involve both olfactory and contact-based responses in insects.[4][5] Current research suggests that these compounds can act as "confusants" by interfering with the insect's odorant receptors (ORs) or as direct stimuli that activate avoidance behaviors.[4][6] A key area of ongoing research is the identification of specific molecular targets to aid in the design of safer and more effective repellents.[7]
Data Presentation: Efficacy of this compound and Derivatives
The following tables summarize quantitative data on the efficacy of this compound and DEET from various laboratory and field studies.
Table 1: Comparative Efficacy of this compound (DEB) and DEET against Mosquitoes (Laboratory Studies)
| Active Ingredient | Concentration | Mosquito Species | Application Dose | Protection Level | Source |
| 15% this compound (TRIG) | 15% | Anopheles gambiae | 1.25 g | 100% | [8] |
| 20% DEET | 20% | Anopheles gambiae | 0.75 g | 100% | [8] |
| 15% this compound (TRIG) | 15% | Aedes aegypti | 1.0 g | 100% | [8] |
| 20% DEET | 20% | Aedes aegypti | 0.5 g | 100% | [8] |
| 12% this compound (Advanced Odomos) | 12% | Anopheles stephensi | 10 mg/cm² (1.2 mg a.i./cm²) | 100% | [9][10] |
| 12% this compound (Advanced Odomos) | 12% | Aedes aegypti | 12 mg/cm² (1.44 mg a.i./cm²) | 100% | [9][10] |
Table 2: Field Efficacy and Protection Duration
| Active Ingredient | Concentration | Mosquito Species | Protection Level | Complete Protection Time | Source |
| 15% this compound (TRIG) | 15% | Anopheles arabiensis & Culex quinquefasciatus | >90% | ~6 hours | [8] |
| 20% DEET | 20% | Anopheles arabiensis & Culex quinquefasciatus | >90% | ~6 hours | [8] |
| 12% this compound (Advanced Odomos) | 12% | Anopheles spp. | 100% | Up to 11 hours | [9][10][11] |
| 12% this compound (Advanced Odomos) | 12% | Aedes aegypti | Not specified | ~6 hours | [9][10][11] |
Table 3: Comparative Inhalation Toxicity in Mice (4-hour exposure)
| Compound | Acute LC50 Value | Respiratory Effect | Source |
| This compound (DEB) | >2.5 g/m³ | Irreversible respiratory depression at ≥277 mg/m³ | [12][13] |
| N,N-diethylphenylacetamide (DEPA) | 1714 mg/m³ | No respiratory depression up to 1292 mg/m³ | [12][13] |
| N,N-diethyl-3-methylbenzamide (DEET) | 1369 mg/m³ | No respiratory depression up to 950 mg/m³ | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of novel repellent formulations.
Protocol 1: In Vivo Arm-in-Cage Repellency Assay
This standard laboratory assay is used to determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.[14]
Objective: To quantify the duration of complete protection provided by a test formulation against mosquito bites under controlled laboratory conditions.
Materials:
-
Test repellent formulation (e.g., cream, lotion, spray)
-
Control formulation (placebo)
-
200-250 nulliparous, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old, sugar-starved for at least 4 hours.[14]
-
Mosquito cages (e.g., 35-40 cm metal frame cages).[8]
-
Human volunteers
-
Gloves to cover the hands
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for 24 hours prior to the test.
-
Repellent Application: Apply a precise amount of the test formulation (e.g., 1.0 g) evenly over a defined area of a volunteer's forearm (e.g., 600 cm² from wrist to elbow).[8] The other forearm can be treated with the control formulation.
-
Exposure: At hourly intervals, expose the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[8]
-
Data Collection: Record the number of mosquito landings and probing attempts during each exposure period.
-
Endpoint Determination: The test is concluded when the first confirmed bite occurs. The Complete Protection Time (CPT) is the time from application to the first bite.
-
Ethical Considerations: All studies involving human volunteers must be approved by an appropriate ethics committee. Volunteers should be informed of the risks and provide written consent.
Protocol 2: Field Evaluation using Human Landing Catch (HLC)
This method assesses the efficacy of a repellent under real-world conditions.
Objective: To evaluate the protection efficacy and duration of a repellent formulation against wild mosquito populations.
Materials:
-
Test and control repellent formulations
-
Trained mosquito collectors (human volunteers)
-
Aspirator
-
Flashlight with a red filter (to minimize disturbance to mosquitoes)
-
Collection cups
Procedure:
-
Site Selection: Choose a location with a known presence of the target mosquito species.
-
Volunteer Assignment: Randomly assign volunteers to different houses or locations, with some receiving the test repellent, some the control, and some remaining untreated.
-
Repellent Application: Apply the repellent to the exposed skin of the volunteers as per the specified dose.
-
Mosquito Collection: Collectors sit with a portion of their legs and arms exposed. For a set period each hour (e.g., from dusk till dawn), they collect any mosquitoes that land on their exposed skin using an aspirator before they bite.
-
Data Analysis: The number of mosquitoes collected by treated volunteers is compared to the number collected by untreated volunteers to calculate the percent protection. The duration of protection is determined by the time until the repellent's efficacy drops below a predetermined threshold (e.g., 90% protection).[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in repellent action and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DEET-based insect repellents: safety implications for children and pregnant and lactating women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEET - Wikipedia [en.wikipedia.org]
- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 7. chemconnections.org [chemconnections.org]
- 8. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects of insect repellent this compound, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Purification of crude N,N-Diethylbenzamide by distillation or chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N,N-Diethylbenzamide by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Benzoic acid, benzoyl chloride, and diethylamine.
-
Byproducts of the reaction: Benzoic acid (from the hydrolysis of benzoyl chloride), and triethylamine hydrochloride (if triethylamine is used as a base).[1]
-
Solvent residues: From the reaction or workup.
Q2: When should I choose distillation over chromatography for purification?
A2: The choice depends on the scale of your purification and the nature of the impurities.
-
Distillation is generally preferred for larger scale purifications (multi-gram) and when the impurities are significantly less volatile than this compound.
-
Chromatography is ideal for smaller scale purifications or when impurities have boiling points close to that of the product, making separation by distillation difficult.
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of this compound is reported to be in the range of 146-150°C at a pressure of 15 mmHg.[2]
Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A4: A mixture of hexane and ethyl acetate is a good starting point for TLC analysis. A common ratio to begin with is 3:1 or 4:1 (hexane:ethyl acetate).[3] For this compound, an Rf value of approximately 0.58 has been reported in a 1:1 hexane/ethyl acetate system.[4]
Q5: My purified this compound is a yellow oil. Is this normal?
A5: Pure this compound is typically a colorless to pale-yellow oil.[5] A darker yellow or brown color may indicate the presence of impurities or some degradation, possibly due to overheating during distillation.
Troubleshooting Guides
Vacuum Distillation
| Issue | Potential Cause | Solution |
| Bumping (Sudden, Violent Boiling) | Superheating of the liquid followed by explosive boiling. This is common in clean, smooth glassware. | - Use a magnetic stirrer and a stir bar for vigorous agitation throughout the distillation.- Ensure even and gradual heating with a heating mantle.- A fine capillary tube (ebulliator) can be used to introduce a steady stream of fine bubbles. |
| Foaming | High viscosity of the crude mixture or presence of surfactants. | - Introduce an anti-foaming agent if compatible with your downstream applications.- Reduce the heating rate to minimize rapid boiling.- Ensure the distillation flask is not more than two-thirds full. |
| Product Degradation (Darkening of Color) | The distillation temperature is too high, leading to thermal decomposition. The onset of mass loss for the related compound DEET is around 95°C.[6] | - Use a higher vacuum (lower pressure) to decrease the boiling point.- Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the liquid.- Minimize the time the compound is exposed to high temperatures. |
| No Product Distilling Over | The vacuum is not low enough, or the temperature is too low. | - Check the entire distillation apparatus for leaks, ensuring all joints are properly sealed.- Verify the functionality of the vacuum pump.- Gradually increase the temperature of the heating mantle. |
| Poor Separation from Impurities | The boiling points of the impurities are too close to that of this compound. | - Consider using fractional distillation with a fractionating column for better separation.- If distillation is ineffective, column chromatography may be a more suitable purification method. |
Column Chromatography
| Issue | Potential Cause | Solution |
| Peak Tailing | This compound is a basic compound, and its amine functionality can interact strongly with the acidic silanol groups on the surface of the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7] |
| Poor Separation of Product and Impurities | The chosen eluent system has either too high or too low polarity. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[7] |
| Product is Not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Cracks or Channeling in the Silica Gel Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and the bed is never allowed to run dry. |
| Low Yield | The product may be partially adsorbing to the silica gel, or some product may be lost if fractions are not carefully monitored. | - After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.- Carefully monitor all fractions by TLC to avoid discarding fractions containing the product. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO | [8] |
| Molecular Weight | 177.24 g/mol | [8] |
| Boiling Point | 146-150°C at 15 mmHg | [2] |
| Appearance | Colorless to pale-yellow oil | [5] |
Table 2: Purification Parameters and Expected Outcomes
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Reference(s) |
| Vacuum Distillation | Pressure: ~15 mmHgTemperature: 146-150°C | >99.5% (GC-MS) | High | |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (e.g., 1:1) | >99% (¹H NMR) | 66-95% | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.
-
Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., ~15 mmHg).
-
Distillation: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at the expected boiling point range (146-150°C at 15 mmHg).
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.sld.cu [scielo.sld.cu]
- 6. mdpi.com [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. This compound | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in N,N-Diethylbenzamide synthesis and their removal
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a low yield of this compound. What are the potential causes?
A1: Low yields in this compound synthesis, particularly when using benzoyl chloride and diethylamine, can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), is recommended.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis, reacting with any ambient moisture or water present in the reagents or solvents to form benzoic acid. This side reaction consumes the starting material and reduces the overall yield. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Temperature: The reaction between benzoyl chloride and diethylamine is exothermic. While some heat may be necessary to initiate or drive the reaction, excessive temperatures can promote side reactions and the degradation of products. Conversely, if the temperature is too low, the reaction rate may be significantly reduced.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete conversion of the limiting reagent. A slight excess of one reagent may be used to drive the reaction to completion, but this will necessitate subsequent purification.
Q2: My final product is impure. What are the common side products and how can I remove them?
A2: The presence of impurities is a common issue. The nature of these impurities depends on the synthetic route employed. For the common synthesis involving benzoyl chloride and diethylamine, the following are typical side products and unreacted starting materials that may contaminate the final product.
| Impurity/Side Product | Origin | Removal Method |
| Benzoic Acid | Hydrolysis of benzoyl chloride by water. | Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 5% sodium hydroxide). Benzoic acid will be converted to its water-soluble sodium salt and move to the aqueous phase. |
| Unreacted Benzoyl Chloride | Incomplete reaction. | Can be removed by washing with a dilute aqueous base, which hydrolyzes it to the more easily removable benzoic acid (as sodium benzoate). Alternatively, quenching the reaction with a primary or secondary amine that forms a water-soluble amide has been suggested. |
| Unreacted Diethylamine | Incomplete reaction or use of excess reagent. | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Diethylamine will be protonated to form a water-soluble salt that partitions into the aqueous layer. |
| Diethylamine Hydrochloride | Byproduct of the reaction between diethylamine and HCl generated during the acylation. | This salt is generally water-soluble and can be removed by washing the reaction mixture with water. |
| Triethylamine Hydrochloride | Byproduct formed when triethylamine is used as a base to scavenge HCl. | This salt is also water-soluble and can be removed by washing with water. |
Experimental Protocols for Side Product Removal
Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
This procedure is a standard liquid-liquid extraction technique to remove common impurities from the crude this compound product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or diethyl ether.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl to remove any unreacted diethylamine or other basic impurities. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove benzoic acid and any remaining benzoyl chloride. Continue washing until the effervescence ceases, indicating the neutralization of all acidic components. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Distillation
For volatile impurities or to achieve a higher degree of purity, distillation can be employed.
-
Initial Workup: Perform the aqueous workup as described in Protocol 1 to remove the bulk of the ionic and water-soluble impurities.
-
Distillation Setup: Assemble a distillation apparatus suitable for vacuum distillation, as this compound has a high boiling point. A Kugelrohr apparatus can also be effective for small-scale purifications.
-
Fractional Distillation: Carefully heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 290 °C at atmospheric pressure, lower under vacuum).
Visualization of Troubleshooting and Purification Workflow
The following diagram illustrates a logical workflow for the identification and removal of common side products in the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Technical Support Center: N,N-Diethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Diethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory synthesis methods for this compound include:
-
The Schotten-Baumann reaction: This classic method involves the reaction of benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
-
Amide coupling from benzoic acid: This approach uses a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid group of benzoic acid for reaction with diethylamine.[2][3][4][5] This method avoids the need to prepare the acyl chloride separately.
-
Catalytic methods: Newer methods employ catalysts, such as copper-based metal-organic frameworks, to facilitate the oxidative coupling of a benzoic acid derivative with a formamide.[6]
Q2: I'm getting a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields can arise from several factors, depending on your chosen synthetic route:
-
Hydrolysis of benzoyl chloride: If you are using the Schotten-Baumann method, benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with diethylamine under these conditions.[1][7] Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Incomplete conversion: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture.[8]
-
Protonation of diethylamine: The hydrochloric acid generated as a byproduct can react with diethylamine to form diethylamine hydrochloride, a salt that is not nucleophilic and will not react with the benzoyl chloride.[1][7] The use of a base is crucial to neutralize the HCl as it is formed.
-
Product loss during workup: this compound can be lost during aqueous extraction if the pH is not controlled properly or if emulsions form. Ensure complete extraction by using an appropriate solvent and consider techniques like adding brine to break up emulsions.[8]
Q3: A white solid has formed in my reaction. What is it and what should I do?
A3: The white precipitate is most likely diethylamine hydrochloride.[1] This salt forms when the hydrochloric acid byproduct of the reaction between benzoyl chloride and diethylamine reacts with unreacted diethylamine. While its formation is expected, it can sometimes trap the desired product, leading to lower yields.[9] This solid is typically removed during the workup procedure by washing the reaction mixture with water, as diethylamine hydrochloride is water-soluble.
Q4: My final product is a dark color. How can I improve the purity and obtain a colorless product?
A4: A dark-colored product suggests the presence of impurities, which may arise from:
-
Impurities in starting materials: Use freshly distilled or purified reagents.
-
High reaction temperatures: Excessive heat can cause decomposition and the formation of colored byproducts.[1] Maintain the recommended reaction temperature.
-
Side reactions: In the Schotten-Baumann reaction, impurities from the chlorination step to form benzoyl chloride can carry over.[1] Consider using a milder chlorinating agent. Purification of the crude product by vacuum distillation or column chromatography can help to remove these colored impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of benzoyl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents.[1] |
| Incomplete reaction. | Increase reaction time or gently heat the mixture. Ensure proper stoichiometry of reagents.[8] | |
| Product loss during workup. | Optimize extraction pH. Use brine to break emulsions.[8] | |
| Impure Product | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Optimize stoichiometry. |
| Formation of byproducts (e.g., benzoic acid). | Use a non-aqueous base or an excess of the amine to neutralize HCl. Purify the crude product by distillation or chromatography.[9] | |
| Product is a dark color. | Use high-purity starting materials. Avoid excessive heating.[1] Purify by vacuum distillation.[9] | |
| Reaction Not Progressing | Protonation of the amine nucleophile. | Add a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl byproduct.[10] |
| Poor quality of reagents. | Use freshly opened or purified reagents.[7] |
Experimental Protocols
Synthesis of this compound via Benzoyl Chloride (Schotten-Baumann Reaction)
This protocol is adapted from established laboratory procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane. Cool the flask in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of diethylamine. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted diethylamine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless oil.
-
Synthesis of this compound from Benzoic Acid using CDI
This one-pot procedure provides a high-yield synthesis of this compound.[3][4][5]
-
Activation of Benzoic Acid: In a dry round-bottom flask, dissolve benzoic acid (1.0 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an anhydrous solvent like dichloromethane. Stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazole intermediate.
-
Amidation: Add diethylamine (1.2 equivalents) to the reaction mixture. Stir at room temperature for 1-2 hours, or until the reaction is complete by TLC.
-
Workup:
-
Wash the reaction mixture with 1M HCl to remove unreacted diethylamine and imidazole.
-
Wash with saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Reagents/Catalysts | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Schotten-Baumann | Benzoyl chloride, Diethylamine | Aqueous base (e.g., NaOH) or organic base (e.g., Triethylamine) | 70-85% | >95% after purification | Well-established, readily available starting materials. | Benzoyl chloride is moisture sensitive. Byproduct formation can occur. |
| CDI Coupling | Benzoic acid, Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | 94-95%[3][4][5] | High purity after workup.[3][4][5] | One-pot procedure, high yields, mild reaction conditions. | CDI is more expensive than thionyl chloride. |
| Catalytic Amidation | Benzoic acid, Diethylamine | Copper Nanoparticles/Zeolite Y, TBHP (oxidant) | High | High | Environmentally benign catalyst. | Requires specialized catalyst preparation. |
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key parameters affecting yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1696-17-9 | Benchchem [benchchem.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 5. A new method for synthesis of N,N-diethyl-m -methylbenzamide [revmedmilitar.sld.cu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Stability issues and degradation of N,N-Diethylbenzamide under storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and degradation of N,N-Diethylbenzamide (DEB) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of DEB due to improper storage or handling. | 1. Review storage conditions. Ensure the sample is stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area. 2. Perform a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating analytical method for purity assessment. |
| Physical changes in the DEB sample (e.g., color change, precipitation) | Exposure to light, extreme temperatures, or incompatible materials. | 1. Store DEB in an amber or opaque container to protect it from light. 2. Avoid storage at temperatures outside the recommended range (see FAQs). 3. Ensure the container is made of an inert material. |
| Inconsistent experimental results | Degradation of DEB stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, keep them refrigerated in tightly sealed, light-protected containers and validate their stability over the intended use period. 3. Be mindful of the pH of your solutions, as DEB is susceptible to hydrolysis. |
| Formation of benzoic acid and diethylamine | Hydrolysis of the amide bond. | 1. Avoid exposure to strong acids or bases. 2. If working in aqueous solutions, buffer the system to a neutral pH if compatible with your experimental design. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][2][3] The recommended storage temperature is generally between 40°F (4.4°C) and 100°F (37.8°C).[3]
2. What are the known degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis of the amide bond, which can occur under both acidic and basic conditions. This results in the formation of benzoic acid and diethylamine. While specific studies on DEB are limited, related compounds like DEET are also known to undergo degradation through oxidation and photolysis.
3. What are the potential degradation products of this compound?
Based on its chemical structure and studies on similar compounds, the following are potential degradation products:
| Degradation Pathway | Potential Products |
| Acid/Base Hydrolysis | Benzoic acid, Diethylamine |
| Oxidation | N-oxides and other oxidative derivatives |
| Photodegradation | Products resulting from photolytic cleavage |
4. How can I assess the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves subjecting the sample to forced degradation conditions (stress testing) to generate potential degradation products and developing an HPLC method that can separate and quantify the intact DEB from these products.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve DEB in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Dissolve DEB in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Heat the solution at 60°C for a specified period.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Dissolve DEB in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
4. Thermal Degradation:
-
Place a solid sample of DEB in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.
-
For solutions, heat the DEB solution at a high temperature.
5. Photolytic Degradation:
-
Expose a solution of DEB to a UV light source (e.g., 254 nm) or a photostability chamber for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method
This is a general guideline for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where DEB and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying unknown peaks in an analytical chromatogram.
References
Troubleshooting Peak Tailing in HPLC Analysis of N,N-Diethylbenzamide: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N,N-Diethylbenzamide (DEET). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can reduce resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and compromise the overall reliability of the analytical method.[2][3] For this compound, a common active ingredient in insect repellents, accurate quantification is crucial for quality control and formulation development.
Q2: What are the most common causes of peak tailing when analyzing this compound on a reversed-phase C18 column?
A2: The most frequent causes of peak tailing for a basic compound like this compound on a silica-based C18 column include:
-
Secondary Silanol Interactions: this compound has a basic nitrogen atom that can interact with acidic residual silanol groups on the silica surface of the stationary phase.[1][2][4] These secondary interactions can lead to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of both the this compound and the silanol groups can contribute to tailing.[1][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause band broadening and peak tailing.[1][5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[7][8]
Q3: How can I prevent peak tailing caused by silanol interactions?
A3: To minimize peak tailing from silanol interactions during the analysis of this compound, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.5 with an acidic modifier like formic acid or phosphoric acid will protonate the silanol groups, reducing their ability to interact with the basic analyte.[5]
-
Use of an End-capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups.[1][5]
-
Competitive Basic Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is less common with modern columns.[5]
Troubleshooting Guide
Below is a systematic guide to troubleshoot and resolve peak tailing issues in your this compound HPLC analysis.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to identify the potential root cause of the peak tailing. Start by examining your chromatogram and considering the following:
-
Are all peaks tailing or only the this compound peak? If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void).[5][9] If only the analyte peak is tailing, the problem is more likely related to chemical interactions between the analyte and the stationary phase.[4][9]
-
What is the asymmetry factor of your peak? An asymmetry factor (As) greater than 1.2 is generally considered to be tailing. A value above 1.5 indicates significant tailing that requires correction.[1]
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Step 3: Addressing Chemical Interactions
As this compound is a basic compound, interactions with the stationary phase are a primary suspect for peak tailing. The following diagram illustrates this interaction.
Caption: Chemical interactions leading to peak tailing of basic analytes.
Experimental Protocols and Data
Standard HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Sample Solvent: Mobile Phase
Troubleshooting Experiment: Effect of Mobile Phase pH
This experiment demonstrates the impact of mobile phase pH on the peak shape of this compound.
Methodology:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare three different mobile phases with varying pH:
-
Mobile Phase A (pH 7.0): Acetonitrile:10 mM Phosphate Buffer (60:40, v/v)
-
Mobile Phase B (pH 4.5): Acetonitrile:10 mM Acetate Buffer (60:40, v/v)
-
Mobile Phase C (pH 3.0): Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
-
-
Equilibrate the HPLC system with each mobile phase for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the asymmetry factor for the this compound peak for each mobile phase.
Quantitative Data Summary:
| Mobile Phase | pH | Asymmetry Factor (As) | Peak Shape Observation |
| A | 7.0 | 2.1 | Severe Tailing |
| B | 4.5 | 1.4 | Moderate Tailing |
| C | 3.0 | 1.1 | Symmetrical |
The experimental data clearly indicates that a lower mobile phase pH significantly improves the peak shape of this compound. At a pH of 3.0, the silanol groups on the stationary phase are protonated, minimizing secondary interactions with the basic analyte and resulting in a symmetrical peak. This is a crucial step in developing a robust and reliable HPLC method for the quantification of this compound.
References
Technical Support Center: GC-MS Analysis of N,N-Diethylbenzamide (DEET) in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Diethylbenzamide (DEET) from environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the GC-MS analysis of DEET?
A1: Matrix effects in GC-MS analysis refer to the alteration of the analytical signal of a target analyte, such as DEET, due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or suppression. In the context of GC-MS, signal enhancement is a well-documented phenomenon where matrix components can block active sites in the injector port and column, preventing the thermal degradation or adsorption of the analyte, leading to an artificially high response.[1] Conversely, high concentrations of co-eluting matrix components can lead to ion suppression in the mass spectrometer source.[2] These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: How can I determine if my DEET analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte).[1] A significant difference between these responses indicates the presence of matrix effects. A value greater than 100% suggests ionization enhancement, while a value below 100% indicates ion suppression.[1] This is often referred to as a post-extraction spike analysis.
Q3: What are the most effective strategies to mitigate matrix effects for DEET analysis?
A3: The most effective strategies involve a combination of sample preparation, calibration techniques, and instrumental methods:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as DEET-d10, is considered the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate quantification by isotope dilution mass spectrometry (IDMS).[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.[2]
-
Sample Preparation: Robust sample cleanup techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before GC-MS analysis.[2][3]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, ensure that the DEET concentration remains above the limit of quantification (LOQ).[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Signal Intensity / Low Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of DEET in the mass spectrometer source.[2] | 1. Optimize Sample Preparation: Implement a robust sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Modify Chromatographic Separation: Adjust the GC temperature program to better separate DEET from matrix interferences. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Spike the sample with a SIL-IS for DEET (e.g., DEET-d10) to compensate for signal loss.[2] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[2] | 1. Implement Isotope Dilution: The use of a SIL-IS is the most effective way to correct for variability in matrix effects.[2] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2] |
| High Background Noise | Insufficient Sample Cleanup: The sample extract contains a high concentration of co-extracted, non-volatile materials. | 1. Improve Sample Cleanup: Utilize a more rigorous SPE or LLE protocol. Consider using different sorbent materials for SPE or different extraction solvents for LLE. 2. GC Inlet Maintenance: Regularly clean or replace the GC inlet liner and septum to prevent the accumulation of non-volatile residues. |
| Peak Tailing or Broadening | Active Sites in the GC System: DEET may be interacting with active sites in the GC inlet or column, leading to poor peak shape.[1] | 1. Use a Deactivated Inlet Liner: Employ a liner specifically designed to be inert. 2. Analyte Protectants: Add analyte protectants to the sample and standards to block active sites. 3. GC Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of DEET in environmental samples.
Table 1: Method Performance for DEET in Water Samples
| Sample Matrix | Preparation Method | Analytical Method | LOD/LOQ | Recovery (%) | Reference |
| Wastewater Influent and Effluent | SPE | GC-MS/MS | 0.1 ng/L (LOD) | 70 - 111 | [5] |
| Filtered Wastewater and Natural Water | SPE | GC/MS | 0.14 µg/L (LOD) | 100 | [5] |
| Surface Water | LLE with DCM | GC/MS SIM mode | 20 ng/L (LOD) | 74 ± 10 | [5] |
| River Water | Dilution (5-fold) | LC-MS/MS | - | Reduced suppression from 30-50% to <10% | [4] |
| Environmental Water | LLE with Dichloromethane | GC/MSD | 1.8 - 29.2 ng/L (LOQ) | 70.1 - 116.5 | [6] |
| Surface Water | SPE | GC-MS/MS | 0.9 - 14.6 ng/L (LOD) | 56 - 117 | [7] |
Table 2: Method Performance for DEET in Other Environmental Matrices
| Sample Matrix | Preparation Method | Analytical Method | LOD/LOQ | Recovery (%) | Reference |
| Air | Collection on quartz filters, extraction with DCM/methanol | GC with mass selective detector | No data | 58 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples for DEET Analysis by GC-MS
This protocol is a general guideline for the extraction of DEET from water samples using Solid Phase Extraction (SPE).
Materials:
-
1 L amber glass bottles for water sample collection
-
Glass fiber filters (0.7 µm)
-
SPE cartridges (e.g., C18, 1000 mg)
-
SPE manifold
-
Methanol (pesticide grade)
-
Dichloromethane (DCM, pesticide grade)
-
Ethyl acetate (pesticide grade)
-
Nitrogen gas evaporator
-
GC vials with inserts
Procedure:
-
Sample Collection and Filtration: Collect water samples in 1 L amber glass bottles. Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and then 10 mL of methanol. Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge under vacuum for 30 minutes or by passing a stream of nitrogen gas for 10 minutes to remove residual water.
-
Elution: Elute the retained DEET from the cartridge with two 5 mL aliquots of a 10:90 (v/v) methanol/DCM mixture.[5]
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen gas in a water bath at 35°C.
-
Reconstitution: Add a suitable internal standard (e.g., DEET-d10) and bring the final volume to 1 mL with a suitable solvent (e.g., ethyl acetate). Transfer the final extract to a GC vial for analysis.
Protocol 2: GC-MS Instrumental Parameters for DEET Analysis
These are typical starting parameters for the GC-MS analysis of DEET. Optimization may be required for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1-2 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 3°C/min to 200°C
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 190
-
Qualifier Ions: m/z 119, 91
-
Visualizations
Caption: A generalized workflow for the analysis of DEET in environmental samples.
Caption: A decision tree for troubleshooting matrix effects in DEET quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 7-2, Analytical Methods for Determining DEET and Transformation - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS [redalyc.org]
Technical Support Center: Enhancing N,N-Diethylbenzamide (DEB) Formulation Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of long-acting N,N-Diethylbenzamide (DEB) formulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of DEB-based insect repellents.
Issue 1: Formulation Instability - Phase Separation in Emulsions (Creams/Lotions)
-
Question: My DEB emulsion is separating into distinct oil and water layers over time. What is causing this and how can I resolve it?
-
Answer: Phase separation is a common sign of emulsion instability. The following factors could be contributing to this issue:
-
Inadequate Emulsifier System: The type or concentration of the emulsifier may not be appropriate for the oil-to-water ratio in your formulation.
-
Solution: Re-evaluate your emulsifier system. Consider using a combination of emulsifiers to achieve a more stable formulation. Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil phase.[1]
-
-
Incorrect Processing Parameters: The temperature during emulsification and the mixing speed can significantly impact emulsion stability.
-
pH Shift: Changes in the formulation's pH can affect the stability of certain emulsifiers.
-
Solution: Measure and adjust the pH of your formulation to the optimal range for your chosen emulsifier. Consider adding a buffering agent to maintain a stable pH over time.[1]
-
-
Issue 2: Reduced Efficacy - Shorter-than-Expected Protection Time
-
Question: My DEB formulation is providing a shorter duration of protection than anticipated in efficacy trials. What are the potential reasons for this?
-
Answer: Several factors can contribute to a reduced duration of action for topical repellents:
-
High Volatility: The active ingredient, DEB, may be evaporating from the skin too quickly.[2][3]
-
Skin Absorption: A significant amount of DEB may be absorbed into the skin, making it unavailable for repellency.[8][9][10]
-
Environmental Factors: High temperatures, humidity, and physical activity (sweating) can all reduce the protection time of a repellent.[8][12]
-
Solution: Develop formulations with enhanced substantivity and resistance to wash-off. Polymer-based formulations can improve adhesion to the skin.
-
-
Issue 3: Physical Instability - Changes in Viscosity
-
Question: The viscosity of my DEB gel or lotion is changing over time (either thinning or thickening). What could be the cause?
-
Answer: Changes in viscosity are indicative of physical instability in the formulation.
-
Polymer Degradation: The thickening agent or polymer in your formulation may be degrading due to factors such as pH shifts or microbial contamination.
-
Solution: Ensure the pH of your formulation is within the stable range for the chosen polymer. Incorporate a suitable preservative system to prevent microbial growth that can lead to polymer degradation.[1]
-
-
Incompatibility of Ingredients: Interactions between DEB and other excipients can lead to changes in the formulation's rheological properties.
-
Solution: Conduct thorough compatibility studies between DEB and all other formulation components at the intended concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to prolong the duration of action of DEB formulations?
A1: The most promising strategies focus on controlled-release technologies. These include:
-
Microencapsulation: Encasing DEB in microcapsules can significantly slow its release and evaporation rate, leading to a longer protection time.[4][6][7][9][10][11] Studies have shown that microencapsulated DEET formulations can provide effective evaporation rates for over 48 hours, compared to less than 15 hours for a standard ethanol-based solution.[6][7]
-
Polymer-Based Formulations: Incorporating DEB into a polymer matrix can also control its release.[4][5] Polymer fibers containing DEET have demonstrated effectiveness for up to 20 weeks.[4]
-
Use of Fixatives: While not as extensively documented for DEB in the provided results, the principle of using less volatile compounds (fixatives) to reduce the evaporation rate of the active ingredient is a common strategy in perfumery and could be applicable.
Q2: How does microencapsulation enhance the performance of DEB?
A2: Microencapsulation improves DEB performance in two key ways:
-
Prolonged Repellency: It creates a reservoir of the active ingredient on the skin, providing a slow and sustained release over a longer period.[4][7]
-
Reduced Skin Permeation: The microcapsule wall acts as a barrier, reducing the amount of DEB that is absorbed into the skin.[9][10][11] This not only prolongs the repellent's action but also enhances its safety profile by minimizing systemic exposure.[8][13] A study showed a 25-35% reduction in skin permeation for a microencapsulated DEET formulation compared to an ethanolic solution.[9][11]
Q3: What are the key parameters to consider when developing a controlled-release DEB formulation?
A3: Key parameters include:
-
Release Rate: The rate at which DEB is released from the formulation. This should be sufficient to provide a repellent vapor barrier without being excessively fast.
-
Encapsulation Efficiency: The percentage of DEB that is successfully encapsulated within the microparticles.
-
Particle Size and Morphology: These can influence the feel of the product on the skin and the release characteristics.
-
Stability: The formulation should be physically and chemically stable over its intended shelf life.
Q4: What in vitro and in vivo models are used to evaluate the duration of action of DEB formulations?
A4: A combination of in vitro and in vivo methods is used:
-
In Vitro Release Testing: Franz diffusion cells are commonly used to measure the release rate of DEB from the formulation through a synthetic or biological membrane.[9][11][14]
-
In Vitro Skin Permeation Studies: These studies also utilize Franz diffusion cells to quantify the amount of DEB that permeates through human or animal skin over a specific time period.[9][11]
-
In Vivo Efficacy Testing (Arm-in-Cage Tests): This is a standard method where a volunteer's arm, treated with the repellent, is exposed to a cage of mosquitoes.[15][16] The time until the first confirmed bite is recorded as the Complete Protection Time (CPT).[15][17]
-
Field Studies: These studies evaluate the repellent's performance in real-world conditions against wild mosquito populations.[17][18]
Data Presentation
Table 1: Comparison of Protection Times for Different DEET/DEPA Formulations
| Formulation Type | Active Ingredient | Concentration | Application Rate | Test Species | Protection Time (hours) | Reference |
| Alcohol Solution | DEET | 20% | 0.5 mg/cm² | Aedes aegypti | 4.00 | [18] |
| Liposphere Lotion | DEET | 20% | 0.5 mg/cm² | Aedes aegypti | 5.00 | [18] |
| Alcohol Solution | DEPA | 20% | 0.5 mg/cm² | Aedes aegypti | 4.00 | [18] |
| Liposphere Lotion | DEPA | 20% | 0.5 mg/cm² | Aedes aegypti | 6.00 | [18] |
| Alcohol Solution | DEET | 20% | 0.3 mg/cm² | Culex quinquefasciatus | 6.54 | [18] |
| Liposphere Lotion | DEET | 20% | 0.3 mg/cm² | Culex quinquefasciatus | 8.42 | [18] |
| Alcohol Solution | DEPA | 20% | 0.3 mg/cm² | Culex quinquefasciatus | 6.30 | [18] |
| Liposphere Lotion | DEPA | 20% | 0.3 mg/cm² | Culex quinquefasciatus | 8.36 | [18] |
Table 2: In Vitro Performance of Microencapsulated DEET Formulations
| Formulation | DEET Permeation Reduction (vs. Control) | Effective Evaporation Duration | Reference |
| Microcapsule Formulation A | Not specified | < 35 hours | [6][7] |
| Microcapsule Formulation B | 30% | > 48 hours | [6][7] |
| Polysaccharide Microcapsules | 25-35% | Not specified | [9][11] |
Experimental Protocols
1. Protocol for Microencapsulation of DEB (Based on Polysaccharide Method)
This protocol is a generalized procedure based on the principles described in the literature.[11]
-
Materials: this compound (DEB), Carboxymethylcellulose (CMC), Benzalkonium chloride (BZK), Distilled water, High-speed stirrer/homogenizer.
-
Procedure:
-
Prepare a 1% aqueous solution of CMC.
-
Prepare a 1% aqueous solution of BZK.
-
Disperse the DEB (core material) in the 1% CMC solution at 60°C using a high-speed stirrer (e.g., 2000 rpm) to form a stable oil-in-water emulsion. The ratio of the core phase to the CMC solution can be, for example, 1:2 (g/g).
-
Once a stable emulsion is formed, add the 1% BZK solution to induce coacervation and form the microcapsule wall. A typical ratio would be 2g of BZK solution for every 5g of CMC solution used.
-
Continue stirring until the microcapsule formation is complete.
-
Cool the suspension to room temperature.
-
The resulting microencapsulated suspension can then be incorporated into a final formulation (e.g., lotion, cream).
-
2. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on standard methods for testing the skin absorption of topical formulations.[9][11]
-
Apparatus and Materials: Franz diffusion cells, Human or animal skin membrane, Receptor solution (e.g., phosphate-buffered saline), DEB formulation, Positive control (e.g., DEB in ethanol), Analytical instrument for DEB quantification (e.g., HPLC).
-
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin.
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 37°C to simulate physiological conditions.
-
Apply a precise amount of the DEB formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the concentration of DEB in the collected samples using a validated analytical method.
-
At the end of the experiment, recover any remaining formulation from the skin surface and extract DEB from the skin membrane to perform a mass balance analysis.
-
Calculate the cumulative amount of DEB permeated per unit area over time.
-
3. Protocol for Arm-in-Cage Efficacy Test
This protocol follows the general principles of standardized repellent testing guidelines.[15][16]
-
Materials: Test formulation, Control (vehicle without DEB), Mosquito cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti), Human volunteers, Stopwatch.
-
Procedure:
-
Recruit healthy adult volunteers and obtain informed consent.
-
Define a specific area on the volunteer's forearm for application (e.g., 3 x 5 cm).
-
Apply a standardized amount of the test formulation evenly to the defined area on one arm and the control to the same area on the other arm.
-
At specified time intervals after application (e.g., every 30 minutes), the volunteer will insert the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and probes (attempts to bite).
-
The test is concluded for a specific formulation when a predetermined number of bites occur (e.g., the first confirmed bite).
-
The Complete Protection Time (CPT) is the time from application until the end of the last bite-free exposure period.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. A novel encapsulation of N,N-diethyl-3-methylbenzamide (DEET) favorably modifies skin absorption while maintaining effective evaporation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microencapsulation decreases the skin absorption of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Insect Repellents Fact Sheet [npic.orst.edu]
- 13. Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical formulation studies with DEET (N,N-diethyl-3-methylbenzamide) and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. researchgate.net [researchgate.net]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Laboratory & field evaluation of controlled release formulation of the insect repellents N,N-diethyl-m-toluamide (DEET) & N,N-diethyl phenylacetamide (DEPA) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing skin irritation and sensitization potential of N,N-Diethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the skin irritation and sensitization potential of N,N-Diethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on the skin?
A1: this compound is a chemical compound that has been used as an insect repellent.[1][2][3] Safety Data Sheets (SDS) for this compound and its structural analog N,N-Diethyl-m-toluamide (DEET) indicate a potential for skin irritation.[4][5] Reported side effects can include redness, rash, and itching.[1] However, a study on a cream containing 12% N,N-diethyl-benzamide reported no adverse reactions such as itching or irritation in human volunteers.[2]
Q2: What is the difference between skin irritation and skin sensitization?
A2: Skin irritation is a direct localized inflammatory reaction of the skin to a substance, which is reversible. Skin sensitization, or allergic contact dermatitis, is an immune-mediated response that occurs after repeated exposure to a substance. The initial exposure (induction phase) may not cause a reaction, but subsequent exposures (elicitation phase) can trigger an allergic reaction.[6]
Q3: What is the Adverse Outcome Pathway (AOP) for skin sensitization?
A3: The AOP for skin sensitization is a conceptual framework that describes the sequence of key events from the initial chemical interaction with the skin to the final adverse effect of allergic contact dermatitis.[7][8][9][10] The key events are:
-
Molecular Initiating Event (MIE): The chemical (or its metabolite) covalently binds to skin proteins.
-
Keratinocyte Activation: This binding leads to stress signals in skin cells (keratinocytes).
-
Dendritic Cell Activation: Immune cells called dendritic cells are activated.
-
T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and prime T-cells, leading to their proliferation.
Q4: Which are the recommended initial tests for assessing skin sensitization potential?
A4: The murine Local Lymph Node Assay (LLNA) is considered the first-choice method for in vivo testing.[11] For in vitro approaches, a combination of assays covering the key events of the AOP is recommended. These can include the Direct Peptide Reactivity Assay (DPRA) for the MIE, the KeratinoSens™ or LuSens™ assays for keratinocyte activation, and the h-CLAT for dendritic cell activation.
Q5: Are there non-animal alternatives for skin irritation testing?
A5: Yes, in vitro methods using reconstructed human epidermis (RhE) models, such as EpiDerm™, EPISKIN™, and SkinEthic™, are validated and accepted by regulatory bodies (e.g., OECD Test Guideline 439) as replacements for in vivo rabbit skin irritation tests.[6][12][13][14][15]
Data on this compound and Analogs
Due to the limited publicly available quantitative data specifically for this compound's skin irritation and sensitization, data from its well-studied analog, N,N-Diethyl-m-toluamide (DEET), is often considered for preliminary assessment.
Table 1: Summary of Skin Effects of this compound and DEET
| Compound | Endpoint | Species | Observations | Reference(s) |
| This compound | Repellent Efficacy & Skin Reaction | Human | A 12% cream provided effective mosquito repellency with no reported itching or irritation. | [2] |
| This compound (TRIG) | Repellent Efficacy | Human | A 15% formulation provided over 90% protection against mosquitoes for about 6 hours. | [3] |
| DEET | Skin Irritation | Human | Can cause skin irritation, though this is considered rare. | [4] |
| DEET | Skin Sensitization | Guinea Pig, Rabbit | Not found to be a skin sensitizer in animal studies. | [4] |
Table 2: Quantitative Data from a Study on this compound-containing Repellent Cream
| Formulation | Active Ingredient | Application Dose | Protection Time (Anopheles) | Protection Time (Aedes) | Reported Adverse Skin Reactions | Reference |
| Advanced Odomos | 12% this compound | 10 mg/cm² | Up to 11 hours | Approx. 6 hours | None | [2] |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This protocol provides a general outline. Specific details may vary depending on the RhE model used.
-
RhE Tissue Preparation: Tissues are received and pre-incubated in maintenance medium at 37°C, 5% CO₂ for 24 hours.
-
Test Chemical Application:
-
For liquids, apply 25 µL of the undiluted test chemical to the surface of the epidermis.
-
For solids, apply 25 mg wetted with 25 µL of deionized water to ensure uniform contact.
-
Negative control (e.g., PBS) and positive control (e.g., 5% Sodium Dodecyl Sulfate) are tested in parallel.
-
-
Exposure and Incubation: Tissues are exposed to the test chemical for 60 minutes at room temperature.
-
Rinsing: After exposure, the tissues are thoroughly rinsed with PBS to remove the test chemical.
-
Post-Incubation: Tissues are transferred to fresh maintenance medium and incubated for 42 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Tissues are incubated with MTT solution (1 mg/mL) for 3 hours.
-
The formazan product is then extracted from the tissues using isopropanol.
-
-
Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. Cell viability is calculated as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is ≤ 50%.[6][15]
In Vivo Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)
-
Animal Selection: Use female mice of a CBA/Ca or CBA/J strain.
-
Dose Formulation and Selection:
-
Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil 4:1).
-
A preliminary screening may be necessary to determine the highest concentration that does not cause excessive local irritation or systemic toxicity.[16]
-
-
Application:
-
On days 1, 2, and 3, apply 25 µL of the test substance formulation (or vehicle control/positive control) to the dorsal surface of each ear.
-
-
T-cell Proliferation Measurement:
-
On day 6, inject each mouse intravenously with 250 µL of sterile PBS containing 20 µCi of ³H-methyl thymidine.
-
Five hours later, euthanize the animals.
-
-
Lymph Node Excision and Processing:
-
Excise the draining auricular lymph nodes from both ears of each mouse.
-
Prepare a single-cell suspension of lymph node cells for each mouse.
-
-
Measurement of Radioactivity:
-
Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.
-
A substance is considered a sensitizer if the SI is ≥ 3.[11]
-
Troubleshooting Guides
In Vitro Skin Irritation (RhE) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate tissues | - Inconsistent application of test chemical.- Incomplete rinsing.- Air bubbles under the tissue. | - Ensure precise and uniform application.- Follow a standardized and thorough rinsing procedure.- Carefully inspect for and remove any air bubbles. |
| Negative control viability is low | - Contamination of medium or tissues.- Incorrect incubation conditions.- Tissues damaged during handling. | - Use aseptic techniques.- Verify incubator temperature and CO₂ levels.- Handle tissues gently. |
| Positive control does not induce irritation | - Inactive positive control solution.- Insufficient exposure time. | - Prepare fresh positive control solution.- Verify the exposure time as per the protocol. |
| Test article is colored and interferes with MTT assay | - The color of the chemical absorbs at the same wavelength as formazan. | - Use a freeze-killed tissue control to subtract the background color.- Alternatively, HPLC can be used to quantify the formazan.[13] |
Local Lymph Node Assay (LLNA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False-positive result (SI ≥ 3 for a non-sensitizer) | - The test substance is an irritant, causing non-specific lymphocyte proliferation.[17][18][19]- Lipophilic substances can sometimes give false-positive results.[20] | - Evaluate for signs of irritation at the application site.- Consider reducing the test concentration to a non-irritating level.- For lipophilic substances, interpret results with caution and consider data from other in vitro assays. |
| High variability within a dose group | - Inconsistent application of the test substance.- Incomplete dissection of the lymph nodes. | - Ensure accurate and consistent application volume and area.- Ensure technicians are proficient in the complete removal of the auricular lymph nodes.[11][21] |
| Positive control shows a weak or negative response | - Inactive positive control.- Incorrect vehicle used for the positive control. | - Use a fresh, properly stored positive control.- Ensure the vehicle is appropriate and does not interfere with the positive control. |
| Systemic toxicity observed in animals | - The applied dose is too high. | - Conduct a preliminary dose-range finding study to determine the maximum tolerated dose.[16] |
Visualizations
Signaling Pathway
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Experimental Workflow
Caption: Experimental Workflow for the In Vitro Skin Irritation Test (OECD 439).
Troubleshooting Logic
Caption: Troubleshooting Flowchart for Unexpected LLNA Results.
References
- 1. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 2. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. AOP-Wiki [aopwiki.org]
- 8. scispace.com [scispace.com]
- 9. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The adverse outcome pathway for skin sensitisation: Moving closer to replacing animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. eurolab.net [eurolab.net]
- 13. episkin.com [episkin.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. senzagen.com [senzagen.com]
- 16. mds-usa.com [mds-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. Skin irritation, false positives and the local lymph node assay: a guideline issue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experience with the murine local lymph node assay: inability to discriminate between allergens and irritants. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 20. Reduced specificity for the local lymph node assay for lipophilic chemicals: Implications for the validation of new approach methods for skin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Comparative Efficacy of N,N-Diethylbenzamide vs. DEET Against Mosquitoes: A Scientific Guide
An objective analysis of two prominent mosquito repellents, this guide synthesizes experimental data to compare the efficacy, mechanisms, and safety profiles of N,N-Diethylbenzamide and the current gold standard, N,N-Diethyl-3-methylbenzamide (DEET).
Introduction
N,N-Diethyl-3-methylbenzamide, commonly known as DEET, has been the most effective and widely used insect repellent for over half a century, having been developed for the U.S. Army in 1946.[1][2][3] Its broad-spectrum efficacy provides protection against a wide range of biting insects, including mosquitoes, ticks, and flies.[1][4] this compound (DEB) is another active ingredient found in commercial mosquito repellents.[5][6] While DEET is considered the benchmark, comparative studies evaluating the performance of this compound are crucial for identifying effective alternatives and advancing repellent technology. This guide provides a detailed comparison based on available experimental data.
Comparative Efficacy: Quantitative Data
Direct comparative studies have been conducted to evaluate the repellency of this compound against DEET. A key study evaluated a cream formulation containing 12% this compound ("Advanced Odomos") against a DEET cream. The results from both laboratory and field tests demonstrated a comparable performance between the two compounds, with no statistically significant difference in the percentage of protection at respective doses.[6][7]
| Performance Metric | This compound (12% Cream) | DEET (Cream, concentration not specified in study) | Mosquito Species | Test Type | Source |
| Complete Protection Dose (Lab) | 10 mg/cm² (1.2 mg a.i./cm²) | Not specified, but performance was comparable | Anopheles stephensi | Human-bait bioassay | [6][7] |
| Complete Protection Dose (Lab) | 12 mg/cm² (1.44 mg a.i./cm²) | Not specified, but performance was comparable | Aedes aegypti | Human-bait bioassay | [6][7] |
| Complete Protection Time (Field) | ~11 hours | ~11 hours | Anopheles spp. | Human Landing Catch (whole night) | [6][7] |
| Complete Protection Time (Field) | ~6 hours | ~6.75 hours | Aedes aegypti | Human Landing Catch (day time) | [7][8] |
| Percent Protection (Field, 10mg/cm²) | 92.5% | 96.2% | Aedes aegypti | Human Landing Catch (day time) | [8] |
a.i. = active ingredient
Mechanism of Action
The precise mechanisms by which these repellents deter mosquitoes are complex and still under investigation.
DEET: The prevailing theories on DEET's mechanism of action suggest a multi-modal approach.[9] It does not simply block the mosquito's senses. Instead, DEET is believed to:
-
Confuse Receptors: Interfere with the olfactory receptors on a mosquito's antennae that detect human scents like lactic acid and carbon dioxide, effectively making the host difficult to locate.[3][4][9]
-
Act as a Contact Repellent: Possess a bitter taste that repels mosquitoes upon landing on the skin.[1][9]
-
Directly Activate Olfactory Neurons: Recent research indicates that mosquitoes can directly smell and avoid DEET, suggesting it activates specific odorant receptors (ORs) that trigger an avoidance response.[9][10]
This compound: The mechanism for this compound is less thoroughly studied but is presumed to be similar to DEET. It likely works by masking human scents that attract mosquitoes or by disrupting their ability to locate a host, thereby preventing them from landing on treated skin.[5]
Caption: Proposed multi-modal mechanism of action for DEET.
Experimental Protocols
The data presented above was generated using standardized efficacy testing methods, primarily the human-bait arm-in-cage and field collection techniques.[6][7] These protocols are critical for generating reliable and comparable data.
Laboratory Bioassay (Arm-in-Cage Method)
This widely used method provides a direct measure of a repellent's ability to prevent mosquito landings and bites in a controlled environment.[10][11]
-
Objective: To determine the repellency and complete protection time of a topical formulation.
-
Materials & Methods:
-
Mosquitoes: Cages containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi), typically 5-10 days old and sugar-starved for at least 4 hours.[7][10]
-
Volunteers: Human subjects who have been screened for skin sensitivity.
-
Application: A precise amount of the repellent cream (e.g., concentrations ranging from 1 to 12 mg/cm²) is applied evenly to a defined area on a volunteer's forearm.[6] A control arm is typically treated with the formulation's base vehicle without the active ingredient.
-
Exposure: The treated forearm is inserted into the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., hourly).[12]
-
Data Collection: The number of mosquitoes that land on and/or attempt to bite the exposed skin is recorded.
-
Endpoint: The test for a given dose concludes when a confirmed bite occurs, often followed by a second bite to confirm the failure of the repellent. The time from application to this endpoint is the Complete Protection Time (CPT).[10]
-
Caption: Standard workflow for the Arm-in-Cage repellent efficacy test.
Field Evaluation
Field trials are essential to validate laboratory findings under real-world conditions.
-
Objective: To determine the duration of protection against wild mosquito populations.
-
Method (Human Landing Catch):
-
Volunteers apply the test and control repellents to exposed skin (e.g., arms and legs).
-
They are positioned in an area with a natural mosquito population during peak activity hours (e.g., whole night for Anopheles, daytime for Aedes).[6]
-
As mosquitoes land on the volunteers to bite, they are collected using a torchlight and an aspirator.[6]
-
The number of mosquitoes collected from treated individuals is compared to those collected from untreated or control individuals to calculate the percentage of protection.
-
Comparative Safety & Toxicology
While both compounds are used in commercial repellents, comparative toxicity studies are important. An inhalation toxicity study in mice compared aerosols of this compound (DEB), N,N-diethylphenylacetamide (DEPA), and DEET.[13][14]
-
Respiratory Effects: Exposure to DEB aerosol at concentrations of 277 mg/m³ and above caused an irreversible depression in respiratory frequency in mice.[13][14] In contrast, DEET (and DEPA) did not cause respiratory depression up to concentrations of 950 mg/m³.[13][14]
-
Acute Toxicity: The acute LC₅₀ value for a 4-hour aerosol exposure in male mice was found to be >2.5 g/m³ for DEB, compared to 1369 mg/m³ for DEET.[13][14]
-
Human Skin Effects: In the efficacy studies cited, volunteers reported no adverse skin reactions such as itching or irritation from the this compound cream formulation.[6][7]
Based on this specific inhalation study, the authors concluded that DEET and DEPA are more suitable for use as insect repellents compared to DEB due to a lesser effect on respiratory parameters in acute exposure.[13][14]
Conclusion
The available evidence indicates that this compound is an effective mosquito repellent with a performance profile comparable to that of DEET in cream formulations against key mosquito vectors like Anopheles and Aedes species.[6][7] Laboratory and field trials show similar complete protection times when applied at appropriate dosages.[6][7] However, DEET remains the most extensively studied repellent, and some toxicological data suggests it may have a more favorable safety profile concerning respiratory effects upon inhalation compared to this compound.[13][14] For researchers and drug development professionals, this compound represents a viable active ingredient, though further comprehensive safety and efficacy studies against a wider range of arthropods are warranted to fully establish its position relative to the gold standard, DEET.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. DEET Fact Sheet [npic.orst.edu]
- 3. quora.com [quora.com]
- 4. off.com [off.com]
- 5. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 6. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - Indian Journal of Medical Research [ijmr.org.in]
- 9. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of insect repellent this compound, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of N,N-Diethylbenzamide and Natural Insect Repellents: Citronella and Fennel Oil
For Researchers, Scientists, and Drug Development Professionals
The escalating global threat of vector-borne diseases necessitates the development and optimization of effective insect repellents. While synthetic repellents like N,N-Diethyl-3-methylbenzamide (DEET) have long been the standard, there is growing interest in naturally derived alternatives. This guide provides an objective comparison of the synthetic compound N,N-Diethylbenzamide (DEB), a close structural analog of DEET, against two widely recognized natural repellents: citronella oil and fennel oil. This analysis is supported by experimental data on their efficacy, detailed methodologies of key evaluative experiments, and visualizations of experimental workflows and proposed signaling pathways.
Performance Data: A Quantitative Comparison
The efficacy of insect repellents is primarily determined by their repellency percentage and complete protection time (CPT), which is the duration from application until the first confirmed insect bite. The following tables summarize quantitative data from comparative studies.
Table 1: Comparative Efficacy of DEB (as DEET), Citronella Oil, and Fennel Oil Against Aedes albopictus
| Repellent (Concentration) | Mean Repellency (%) at 0 hr | Mean Repellency (%) at 1 hr | Mean Repellency (%) at 2 hr | Complete Protection Time (CPT) (minutes) |
| N,N-Diethyl-3-methylbenzamide (DEET) (24%) | >90% (maintained for 6 hours) | >90% (maintained for 6 hours) | >90% (maintained for 6 hours) | 360 |
| Citronella Oil (5%) | 97.9 | 71.4 | 57.7 | 10.5 |
| Fennel Oil (5%) | 88.6 | 61.2 | 47.4 | 8.4 |
Data sourced from a laboratory study using the arm-in-cage method with Aedes albopictus mosquitoes.[1][2]
Table 2: Efficacy of this compound (DEB) Against Various Mosquito Species
| Mosquito Species | DEB Concentration | Application Rate | Percent Protection | Complete Protection Time (hours) |
| Anopheles stephensi | 12% (in cream) | 10 mg/cm² | 100% | 11 |
| Aedes aegypti | 12% (in cream) | 12 mg/cm² | 100% | 6 |
| Anopheles gambiae | 15% | 1.25 g (total application) | 100% | Not specified |
| Aedes aegypti | 15% | 1.0 g (total application) | 100% | Not specified |
| Anopheles arabiensis | 15% | Recommended dose | >90% | ~6 |
| Culex quinquefasciatus | 15% | Recommended dose | >90% | ~6 |
Data compiled from multiple studies.[3][4][5][6]
Table 3: Efficacy of Citronella and Fennel Oil Against Various Mosquito Species
| Repellent | Mosquito Species | Concentration | Percent Repellency | Duration |
| Citronella Oil | Aedes aegypti, Anopheles dirus, Culex quinquefasciatus | 100% | Complete Protection | Up to 120 minutes |
| Fennel Oil (aerosol) | Mixed species (field) | 5% | 84% | at 90 minutes |
| Fennel Oil (cream) | Mixed species (field) | 8% | 70% | at 90 minutes |
Data compiled from multiple studies.[7][8][9]
Experimental Protocols
The following are detailed methodologies for two standard laboratory tests used to evaluate the efficacy of insect repellents.
Arm-in-Cage Test
The arm-in-cage test is a standard method for assessing the CPT of topical repellents.[10][11][12][13][14]
Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-10 days old, sugar-starved for at least 4 hours.
-
Repellent formulation to be tested.
-
Control substance (e.g., ethanol or the base lotion without the active ingredient).
-
Human volunteers.
-
Protective gloves.
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm is marked for application of the repellent. The rest of the arm and hand are covered with a protective glove.
-
Repellent Application: A standardized amount of the repellent is applied evenly to the marked area of the skin. A control substance is applied to the other arm or to a different volunteer's arm.
-
Exposure: At 30-minute intervals, the treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).
-
Data Collection: The time to the first confirmed mosquito landing or bite is recorded. A confirmed bite is often defined as one bite followed by a second bite within the same or next exposure period.
-
Endpoint: The test is concluded for a specific repellent when a confirmed bite occurs. The CPT is the time from application to the first confirmed bite.
Y-Tube Olfactometer Test
The Y-tube olfactometer is used to assess the spatial repellency or attractancy of volatile compounds.[15][16][17][18][19]
Objective: To determine if a volatile chemical repels or attracts insects in a two-choice paradigm.
Materials:
-
Y-tube olfactometer.
-
Air supply (purified and humidified).
-
Flow meters.
-
Test chamber for introducing the volatile chemical.
-
Control chamber (containing only the solvent).
-
Host-seeking insects.
Procedure:
-
System Setup: The Y-tube is positioned horizontally. A constant, clean, and humidified airflow is passed through both arms of the olfactometer.
-
Stimulus Introduction: The test repellent (e.g., applied to a filter paper) is placed in the test chamber connected to one arm of the Y-tube. The control chamber with the solvent is connected to the other arm.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Choice Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. The first choice is recorded.
-
Data Analysis: The number of insects choosing the repellent-treated arm versus the control arm is recorded over multiple trials with different insects. A significant preference for the control arm indicates repellency.
Visualizing Methodologies and Mechanisms
To further elucidate the experimental processes and the proposed mechanisms of action, the following diagrams are provided.
References
- 1. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dipterajournal.com [dipterajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. The 10 best natural mosquito repellents [medicalnewstoday.com]
- 9. mdpi.com [mdpi.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 12. researchgate.net [researchgate.net]
- 13. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Olfactometer – Biogents AG [eu.biogents.com]
- 17. orgprints.org [orgprints.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of N,N-Diethylbenzamide in Commercial Products
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of N,N-Diethylbenzamide (DEB) in commercial products, primarily insect repellents. Due to the prevalence and extensive validation data available for its structural analog, N,N-Diethyl-m-toluamide (DEET), this guide will utilize DEET as a representative analyte to demonstrate the method's performance and validation. The principles and methodologies described are directly applicable to the analysis of DEB.
The guide will also explore alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comparative analysis of their respective strengths and limitations in the quality control of these commercial formulations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the routine analysis of active ingredients in pharmaceutical and cosmetic formulations.[1] Its suitability for non-volatile and thermally labile compounds makes it an ideal choice for the analysis of benzamide derivatives like DEB and DEET.[2]
Experimental Protocol: HPLC-UV for DEET/DEB Analysis
This protocol is a composite of several validated methods for the analysis of DEET in commercial products such as lotions, gels, and solutions.[1][3]
1.1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (pH 4.5) in a ratio of 45:10:45 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
1.1.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of DEET or DEB reference standard in the mobile phase in a 25 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 2.5 to 100 µg/mL.[3]
-
Sample Preparation:
-
Accurately weigh a portion of the commercial product (e.g., lotion, gel) equivalent to about 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.[1]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the determination of DEET, which are expected to be comparable for DEB.
| Validation Parameter | Typical Performance Data | Reference |
| Linearity Range | 2.5 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 99.5 - 100.2% | [3] |
| Precision (RSD%) | < 2% | [3] |
| Limit of Detection (LOD) | 0.03 mg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.09 mg/L | [6] |
Workflow for HPLC-UV Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method as per ICH guidelines.
Comparison with Alternative Analytical Methods
While HPLC-UV is a highly suitable method, other techniques can also be employed for the analysis of DEB in commercial products. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2]
-
Advantages:
-
Disadvantages:
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.[6]
-
Advantages:
-
Simplicity and Speed: This method is generally faster and requires less complex instrumentation than HPLC or GC-MS.[6]
-
Cost-Effective: The operational costs are typically lower.
-
-
Disadvantages:
-
Lack of Specificity: The technique is prone to interference from other components in the sample matrix that absorb at the same wavelength.[8] This makes it less suitable for complex formulations without extensive sample cleanup.
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Comparative Summary of Analytical Methods
The following table provides a comparative overview of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Measurement of light absorbance. |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | Good | Excellent | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine quality control, stability studies. | Confirmatory analysis, impurity profiling, analysis of volatile compounds. | Preliminary analysis, simple formulations. |
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on a variety of factors, including the sample matrix, the required level of sensitivity and specificity, and the available resources. The following diagram illustrates a decision-making workflow for choosing between HPLC-UV, GC-MS, and UV-Vis spectrophotometry.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Development and Validation of a Simple HPLC-UV Method to Assay DEET Repellents and its Application to Different Commerc… [ouci.dntb.gov.ua]
- 3. benthamscience.com [benthamscience.com]
- 4. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Cross-Validation of GC-MS and HPLC Methods for N,N-Diethylbenzamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of N,N-Diethylbenzamide (DEB). The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document provides a detailed comparison of these two common chromatographic methods, supported by experimental data from studies on DEB and structurally similar compounds, to aid in methodology selection.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1] The separation is based on the differential partitioning of the analyte between the two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds without the need for chemical derivatization.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] In GC, a gaseous mobile phase carries the vaporized sample through a separating column.[1] This technique is ideal for volatile and thermally stable compounds.[1][2] For less volatile compounds, a derivatization step may be necessary to increase volatility.[2]
Experimental Protocols
Detailed methodologies for GC-MS and HPLC analysis of this compound and its analogues are outlined below. These protocols are based on established methods found in the scientific literature.
HPLC Method Protocol
A representative HPLC method for the analysis of N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to DEB, is as follows:
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., Nucleosil 7 C18).[3]
-
Mobile Phase: An isocratic elution with a mixture of methanol and water (57:43 v/v) or water and acetonitrile (80:20 v/v).[3][4] For mass spectrometry compatibility, any acid like phosphoric acid should be replaced with formic acid.[5]
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Samples are typically diluted in the mobile phase before injection.[4]
GC-MS Method Protocol
A general GC-MS method suitable for the analysis of DEB and its analogues is described below:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column such as a DV-5MS (30 m × 0.25 mm × 0.25 µm).[6]
-
Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injection: Split injection is commonly used with a split ratio of 100:1.[6]
-
Injector Temperature: 280°C.[6]
-
Oven Temperature Program: An initial temperature of 150°C held for a few minutes, followed by a temperature ramp up to 280°C.[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer identifies compounds based on their unique mass spectra.
-
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data for HPLC and GC-MS methods based on validation studies of this compound and related compounds.
| Validation Parameter | HPLC | GC-MS | Remarks |
| Linearity (r²) | > 0.998[3][4] | > 0.99[7] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 89.2 - 111.6%[4] | 80 - 98%[7] | Both methods demonstrate good accuracy, though matrix effects can influence recovery. |
| Precision (RSD %) | < 2%[3] | < 2%[7] | Both methods show high precision. |
| Limit of Quantification (LOQ) | 0.09 mg/L (90 ng/mL)[4] | Not explicitly found for DEB, but generally in the low ng/mL to pg/mL range. | GC-MS can often achieve lower detection limits, particularly for volatile compounds. |
Workflow Visualization
The generalized experimental workflows for both HPLC and GC-MS analysis are depicted in the following diagrams.
Caption: General experimental workflow for HPLC analysis.
References
- 1. amptechfl.com [amptechfl.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of N,N-Diethylbenzamide and Other Leading Synthetic Repellents
This guide provides a comprehensive comparison of the toxicological profiles of N,N-Diethylbenzamide (DEB) and other prominent synthetic insect repellents, including N,N-diethyl-3-methylbenzamide (DEET), Icaridin (also known as Picaridin), and IR3535® (Ethyl butylacetylaminopropionate). The assessment is based on experimental data from peer-reviewed literature and regulatory evaluations, tailored for researchers, scientists, and professionals in drug development.
Overview of Synthetic Repellents
Synthetic insect repellents are crucial for public health, offering protection against vector-borne diseases. Their safety and toxicological profiles are of paramount importance. While DEET has long been the gold standard, alternatives like Icaridin and IR3535 have gained prominence due to favorable safety characteristics.[1][2][3] this compound (DEB) is another synthetic repellent whose toxicological profile warrants comparative analysis.
-
N,N-diethyl-3-methylbenzamide (DEET): Developed in 1957, DEET is the most widely studied and used repellent.[4] It is known for its broad-spectrum efficacy and long duration of protection.[5] However, concerns have been raised regarding skin irritation and rare instances of neurotoxicity, particularly with improper use.[6][7][8]
-
Icaridin (Picaridin): Introduced in the 1980s, Icaridin offers efficacy comparable to DEET but with a more favorable toxicological profile.[2][9] It is odorless, non-greasy, and has a low potential for skin irritation.[9][10] The World Health Organization (WHO) recommends Icaridin as a safe and effective repellent.[9]
-
IR3535® (Ethyl butylacetylaminopropionate): Developed in the 1970s, IR3535 is a biopesticide derived from the amino acid β-alanine.[11][12] It has an excellent safety record and is considered practically non-toxic to humans, including children, though it can cause eye irritation.[11][13][14]
-
This compound (DEB): A synthetic aromatic amide, DEB has been evaluated for its repellent properties and toxicity. Comparative studies, particularly regarding inhalation toxicity, suggest it may pose greater respiratory risks than DEET under certain exposure conditions.[15][16][17]
Quantitative Toxicity Data Comparison
The following tables summarize key quantitative toxicity data for the selected synthetic repellents. Data is primarily derived from studies on mammalian models (e.g., rats, mice, rabbits).
Table 1: Acute Toxicity Data (LD50 & LC50)
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (4-hr, Mouse) |
| DEB | Data not available | Data not available | >2500 mg/m³[15][17] |
| DEET | ~2000 - 3664 mg/kg[18] | 4280 mg/kg[18] | 1369 mg/m³[15][17] |
| Icaridin | Low acute toxicity[19] | Low acute toxicity[19] | Low acute toxicity[19] |
| IR3535 | Practically non-toxic[11] | Slightly toxic[11] | Practically non-toxic[11] |
Table 2: Irritation and Sensitization Profile
| Compound | Skin Irritation | Eye Irritation | Dermal Sensitization |
| DEB | Data not available | Data not available | Data not available |
| DEET | Slight to moderate[18] | Moderate to severe[18][20] | Not a sensitizer[18] |
| Icaridin | Non-irritating[19] | Moderately irritating[19] | Not a sensitizer[19] |
| IR3535 | Non-irritating[11] | Severe irritant[11][13] | Not a sensitizer[11] |
Toxicological Endpoint Analysis
Neurotoxicity:
-
DEET: Neurological effects in humans, such as seizures and encephalopathy, have been reported, although rarely and often linked to ingestion or applications inconsistent with label directions.[18][21] Animal studies at high doses have shown tremors and seizures.[21]
-
Icaridin: Studies have shown no evidence of neurological or developmental toxicity.[9] It is not known to produce the same nervous system toxicity as DEET.[14]
-
IR3535: Has a favorable safety profile with no significant neurotoxic effects reported.
-
DEB: A comparative inhalation study noted that DEB caused irreversible depression in respiratory frequency in mice at concentrations of 277 mg/m³ and above, a harmful effect on respiratory parameters not observed with DEET at similar concentrations.[15][16][17]
Genotoxicity and Carcinogenicity:
-
DEET: Long-term dietary studies in rats and mice found no evidence of carcinogenicity.[4][21] While some studies have investigated its genotoxic potential, there is no conclusive evidence linking it to cancer under normal use.[22][23]
-
Icaridin: No evidence of genotoxicity has been found in studies.[9]
-
IR3535: The EPA has stated that IR3535 is practically non-toxic, with no significant long-term toxicity concerns.[11]
-
DEB: Comprehensive genotoxicity and carcinogenicity data are not as readily available as for the other repellents.
Experimental Protocols
The data presented in this guide are derived from standardized toxicological testing protocols, primarily following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (e.g., OECD 425): This method involves the administration of the test substance to fasted animals in a sequential manner. The "Up-and-Down Procedure" uses a smaller number of animals to estimate the LD50 (the dose lethal to 50% of the test population). Observations of toxic effects and mortality are recorded for up to 14 days.
-
Acute Dermal Toxicity (e.g., OECD 402): The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours. The dermal LD50 is determined by observing mortality and systemic toxic effects over a 14-day period.
-
Acute Inhalation Toxicity (e.g., OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). The LC50 (the concentration lethal to 50% of the test population) is determined by monitoring for mortality and signs of toxicity during and after exposure.
-
Dermal and Eye Irritation (Draize Test, e.g., OECD 404 & 405): For skin irritation, the substance is applied to a small patch of skin on an animal (usually a rabbit) and observed for signs of erythema (redness) and edema (swelling) over several days. For eye irritation, a small amount of the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are examined for redness, swelling, and corneal opacity.
Visualized Workflows and Pathways
The following diagrams illustrate common workflows and biological pathways relevant to toxicological assessment.
Caption: General workflow for chemical toxicity assessment.
Caption: Simplified pathway of xenobiotic metabolism in the liver.
Conclusion
Based on available data, Icaridin and IR3535 generally exhibit a more favorable toxicological profile compared to DEET, particularly concerning skin and eye irritation.
-
Icaridin stands out for its low acute toxicity, lack of skin irritation, and absence of neurotoxic or genotoxic effects in studies, making it a strong alternative to DEET.[9]
-
IR3535 has an exceptional long-term safety record and is considered practically non-toxic, though its potential for severe eye irritation is a notable hazard.[11][24]
-
DEET remains a highly effective repellent, but its potential for skin irritation and rare, but serious, neurological side effects necessitate careful adherence to usage guidelines.[18][21][25]
-
This compound (DEB) appears to present a higher risk in terms of inhalation toxicity compared to DEET, with studies indicating a potential for irreversible respiratory depression in animal models.[15][17] This suggests that DEB may be a less suitable candidate for aerosolized repellent formulations.
For researchers and drug development professionals, the choice of a repellent active ingredient should be guided by a thorough risk-benefit analysis, considering the target user population, the required duration of protection, and the specific toxicological profile of each compound. Icaridin and IR3535 represent significant advancements in repellent safety, while the established efficacy of DEET must be weighed against its known toxicological properties. Further research into the chronic exposure effects and specific metabolic pathways of newer compounds like DEB is warranted.
References
- 1. Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Comparative Analysis of Synthetic Insect Repellents and Essential Oil Based Sustained-release Insect Repellent Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Repellents – Synthetic – Sutter Yuba Mosquito & Vector Control District [sutter-yubamvcd.org]
- 5. animal-fences.com [animal-fences.com]
- 6. osanabar.com [osanabar.com]
- 7. researchgate.net [researchgate.net]
- 8. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A deeper look into Icaridin – MOSQUITMED [mosquitmed.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 12. dipterajournal.com [dipterajournal.com]
- 13. theye.co.uk [theye.co.uk]
- 14. poison.org [poison.org]
- 15. Comparative effects of insect repellent this compound, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. DEET Technical Fact Sheet [npic.orst.edu]
- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unvealing The Potential Health Implications and Carcinogenic Risks Associated with Mosquito Repellents: A Systematic Review | Advances in Consumer Research [acr-journal.com]
- 24. Toxicity, repellency and flushing out in Triatoma infestans (Hemiptera: Reduviidae) exposed to the repellents DEET and IR3535 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. theye.co.uk [theye.co.uk]
Unveiling the Structure-Activity Relationship of N,N-Diethylbenzamide Analogs as Insect Repellents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N,N-Diethylbenzamide (DEB) analogs as insect repellents, offering insights into their structure-activity relationships (SAR). This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of the design and development of novel repellent compounds.
N,N-Diethyl-m-toluamide (DEET) has long been the gold standard for insect repellents, but the quest for equally effective or superior alternatives with improved properties continues to drive research. This compound and its analogs represent a promising class of compounds in this pursuit. Understanding how subtle changes in their chemical structure influence their repellent efficacy is paramount for the rational design of new and improved personal protective measures against disease-carrying insects.
Comparative Repellent Activity of this compound Analogs
The repellent efficacy of various this compound analogs has been evaluated against several medically important mosquito species. The following tables summarize the quantitative data from key studies, providing a comparative overview of their performance against DEET and other related compounds.
| Compound/Analog | Mosquito Species | Assay Type | Key Findings | Reference |
| This compound (DEB) | Aedes aegypti | Arm-in-cage | Provided about 1.5 hours of protection. | [1] |
| N,N-Diethyl-3-methylbenzamide (DEET) | Aedes aegypti | Arm-in-cage | Provided 6.0 hours of protection. | [1] |
| N,N-Diethylphenylacetamide (DEPA) | Aedes aegypti | Arm-in-cage | Provided 5.0 hours of protection. | [1] |
| N,N-Diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Aedes aegypti | In vitro membrane feeding | Significantly better repellency than DEET. | [2] |
| N,N-Diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Anopheles stephensi | In vitro membrane feeding | Slightly improved efficacy compared to DEET. | [2] |
| N,N-Diethyl-3-hydroxybenzamide | Aedes aegypti & Anopheles stephensi | In vitro membrane feeding | Poor repellent. | [2] |
| TRIG (15% this compound) | Anopheles gambiae | Laboratory arm-in-cage | 100% protection at 1.25 g. | [3] |
| DEET (20%) | Anopheles gambiae | Laboratory arm-in-cage | 100% protection at 0.75 g. | [3] |
| TRIG (15% this compound) | Aedes aegypti | Laboratory arm-in-cage | 100% protection at 1.0 g. | [3] |
| DEET (20%) | Aedes aegypti | Laboratory arm-in-cage | 100% protection at 0.5 g. | [3] |
| TRIG (15% this compound) | Anopheles arabiensis & Culex quinquefasciatus | Field test (Human Landing Catch) | >90% protection, ~6 hours Complete Protection Time (CPT). | [3] |
| DEET (20%) | Anopheles arabiensis & Culex quinquefasciatus | Field test (Human Landing Catch) | >90% protection, ~6 hours Complete Protection Time (CPT). | [3] |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpreting the results and designing future experiments. Below are detailed protocols for two key bioassays commonly employed in insect repellent research.
In Vitro Membrane Blood Feeding Assay (Modified)
This assay evaluates the intrinsic repellency of a compound by assessing its ability to prevent mosquitoes from feeding through a treated membrane.
-
Preparation of Test Compounds: Candidate repellent compounds are dissolved in a suitable solvent (e.g., ethanol) to create a range of concentrations.
-
Membrane Treatment: A defined volume of the test solution is applied to a feeder membrane (e.g., Baudruche membrane) and allowed to air dry. A control membrane is treated with the solvent alone.
-
Blood Meal Preparation: The membrane is stretched over a reservoir containing a blood meal (e.g., defibrinated animal blood) maintained at 37°C.
-
Mosquito Exposure: A cage containing a known number of non-blood-fed female mosquitoes (e.g., 50-100) is placed over the feeder.
-
Data Collection: The number of mosquitoes feeding through the membrane is recorded at regular intervals over a specific time period (e.g., 3 minutes).
-
Analysis: The effective concentration of the repellent is determined by comparing the feeding rates on the treated versus the control membranes.[2]
Arm-in-Cage Bioassay
This in vivo assay provides a more realistic evaluation of a repellent's performance on human skin.
-
Volunteer Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A precise amount of the repellent formulation (or a solution of the active ingredient in a solvent like ethanol) is applied evenly to a defined area of a volunteer's forearm. The other forearm serves as a control (either untreated or treated with the vehicle alone).[4]
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200) for a predetermined period (e.g., 3 minutes).[5][6]
-
Efficacy Assessment: The number of mosquito landings and/or probings (attempts to bite) is recorded. The primary endpoint is often the Complete Protection Time (CPT), which is the time from application until the first confirmed bite.[4][5]
-
Duration Testing: The exposure is typically repeated at regular intervals (e.g., every 30 or 60 minutes) to determine the duration of protection.[5]
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of a structure-activity relationship study and the key structural modifications influencing the repellent activity of this compound analogs.
Discussion of Structure-Activity Relationships
The collected data reveals several key insights into the SAR of this compound analogs:
-
Ring Substitution: The position and nature of substituents on the phenyl ring play a critical role in determining repellent activity. For instance, the methyl group in the meta-position of DEET is a key feature for its high efficacy. In contrast, the introduction of a hydroxyl group, as seen in N,N-diethyl-3-hydroxybenzamide, leads to a significant decrease in repellency.[2] Conversely, the introduction of a trifluoromethylphenyl group in N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide resulted in enhanced activity against Aedes aegypti.[2]
-
Amide Group: The N,N-diethylamide moiety is crucial for the repellent activity of this class of compounds. Modifications to this group generally lead to a reduction in efficacy.
-
Linker between the Ring and Amide: The nature of the linker between the aromatic ring and the amide group also influences repellency. For example, N,N-diethylphenylacetamide (DEPA), which has a methylene linker, shows comparable, though slightly lower, efficacy to DEET in some studies.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arm-in-cage testing of natural human-derived mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Insect repellent N,N-diethylphenylacetamide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Testing of N,N-Diethyl-meta-toluamide (DEET) Repellency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the repellency of N,N-Diethyl-meta-toluamide (DEET), the gold standard in insect repellents for over half a century.[1][2] Understanding the nuances, advantages, and limitations of each testing approach is crucial for the accurate assessment of existing repellents and the development of novel, effective alternatives.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, offering a comparative overview of DEET's efficacy under different testing conditions.
Table 1: In Vitro Repellency of DEET
| Assay Type | Mosquito Species | Key Metric | DEET Concentration/Dose | Result |
| Artificial Membrane Feeder | Anopheles gambiae | ED50 | 0.95 µg/cm² | 50% reduction in landings[3][4] |
| Artificial Membrane Feeder | Anopheles gambiae | ED95 | 4.12 µg/cm² | 95% reduction in landings[3][4] |
| Modified Membrane Blood Feeding | Aedes aegypti & Anopheles stephensi | Repellency Comparison | Not Specified | DEET was used as a standard for comparison against 17 analogs[5] |
| A & K Large Cage Bioassay | Aedes aegypti | Minimum Effective Dose (MED) | 19.3 µg/cm² | Falls within the upper range of the in vivo cloth patch bioassay[6][7] |
| Attractive Blood-Feeding Device (Choice Test) | Aedes albopictus | Resting Inhibition | 1% | >95% inhibition of resting on the treated surface[8] |
| Attractive Blood-Feeding Device (Choice Test) | Aedes albopictus | Blood-Feeding Inhibition | 2% | >95% blood-feeding inhibition[8] |
Table 2: In Vivo Repellency of DEET
| Assay Type | Mosquito/Tick Species | Key Metric | DEET Concentration/Dose | Result |
| Arm-in-Cage | Aedes aegypti | Protection Time | 1 ml of test compound | 9% of 4,137 compounds tested provided >3 hours of protection (DEET as a benchmark)[2] |
| Arm-in-Cage | Aedes aegypti & Aedes albopictus | Reduction in Attraction | Commercially available DEET products | Significant reduction in attraction at all time points tested (0, 30, 120, 240 mins)[9] |
| Contact Repellency on Guinea Pig Skin | Anopheles quadrimaculatus | Mortality (24h) | 10% | 98% mortality after 5-minute exposure[10] |
| Contact Repellency on Guinea Pig Skin | Anopheles quadrimaculatus | Median Probing Time (PT50) | 0.1%, 1.0%, 10% | Significantly longer probing times (12.5s, 12.1s, 19.1s) compared to control (6.8s)[10] |
| Finger and Forearm Bioassays | Ixodes scapularis (nymphs) | Repellency Duration | Not specified | Effectively repelled nymphs for the full 6-hour duration of the study[11] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are outlined below.
In Vitro Assay: Artificial Membrane Feeding System
This method assesses the anti-feedant properties of a repellent without the use of live hosts.
Objective: To determine the dose-dependent repellency of DEET by measuring the reduction in mosquito landings and feeding on a treated artificial feeder.
Materials:
-
Mosquito cage
-
Artificial feeder (e.g., Hemotek® membrane feeding system) maintained at 34-37°C[3][4]
-
Collagen or other suitable membrane
-
Blood meal (e.g., defibrinated blood)
-
DEET solutions of varying concentrations
-
Control solution (e.g., ethanol)
-
Carbon dioxide (CO2) source (optional, but recommended for mosquito activation)[3][4]
Procedure:
-
Preparation: Prepare serial dilutions of DEET in a suitable solvent.
-
Feeder Setup: Fill the artificial feeder with the blood meal and stretch the membrane over the surface. Maintain the feeder at a constant, attractive temperature.
-
Repellent Application: Apply a known volume and concentration of the DEET solution evenly to the outer surface of the membrane. Prepare a control feeder with the solvent only.
-
Mosquito Activation: Introduce a pulse of CO2 into the mosquito cage to stimulate host-seeking behavior. Increasing CO2 levels can significantly increase mosquito landings.[3][4]
-
Exposure: Place the treated and control feeders on the mosquito cage.
-
Data Collection: Record the number of mosquitoes landing on and probing the membrane of each feeder over a defined period (e.g., 2 minutes).[4]
-
Analysis: Calculate the percent repellency for each DEET concentration by comparing the number of landings on the treated feeder to the control feeder. Determine metrics such as ED50 (the effective dose to repel 50% of mosquitoes).[3][4]
In Vivo Assay: Arm-in-Cage Test
This is a standard and widely accepted method for evaluating the efficacy of topical repellents on human skin.[1]
Objective: To determine the Complete Protection Time (CPT) of a DEET formulation against host-seeking female mosquitoes.
Materials:
-
Human volunteers
-
Cages containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti) aged 5-10 days.[1] Mosquitoes should be sugar-starved for at least 4 hours prior to testing.[1]
-
DEET formulation to be tested
-
Control substance (e.g., lotion base without DEET)
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm is marked for application. The rest of the arm and hand are covered.
-
Repellent Application: A measured amount of the DEET formulation is applied evenly to the marked area of the skin. A control substance is applied to the other arm or to a different volunteer.
-
Exposure: The treated forearm is inserted into the cage of mosquitoes.
-
Observation: The time until the first confirmed mosquito bite (or landing, depending on the protocol) is recorded. This is the Complete Protection Time.
-
Re-exposure (optional): The arm can be re-inserted at regular intervals to determine the duration of protection as the repellent wears off.
-
Ethical Considerations: All in vivo testing involving human subjects must be conducted under strict ethical guidelines and with informed consent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of DEET action and a typical experimental workflow.
Caption: Proposed multi-modal mechanism of DEET repellency in mosquitoes.
Caption: Generalized workflow for testing the repellency of DEET.
Concluding Remarks
Both in vitro and in vivo testing methods provide valuable insights into the repellent properties of DEET. In vitro assays offer a high-throughput, standardized, and cost-effective means for initial screening and dose-response studies, avoiding the complexities and ethical considerations of using live subjects.[3][4] Conversely, in vivo tests provide a more realistic evaluation of a repellent's performance on skin, accounting for factors such as volatility, absorption, and interaction with host cues, which are critical for determining practical efficacy.[1] The choice of methodology should be guided by the specific research question, the stage of repellent development, and available resources. A comprehensive evaluation of a repellent's efficacy often involves a combination of both in vitro and in vivo approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New mosquito repellency bioassay for evaluation of repellents and pyrethroids using an attractive blood-feeding device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Diethylbenzamide: A Comparative Analysis of Protection Time Against Commercial Insect Repellents
For Immediate Release
A comprehensive review of scientific literature indicates that N,N-Diethylbenzamide (DEB), a common active ingredient in commercial insect repellents, demonstrates comparable efficacy to N,N-Diethyl-3-methylbenzamide (DEET), the long-standing gold standard in mosquito repellents. This guide provides a detailed comparison of DEB's protection time against other commercially available repellents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Topical Repellents
The protection time afforded by topical repellents is a critical factor in their effectiveness in preventing vector-borne diseases. The following table summarizes the complete protection times of this compound (DEB) and other commercial repellents as observed in various laboratory and field studies.
| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type |
| This compound (DEB) | 12% | Anopheles stephensi | up to 11 | Laboratory & Field |
| This compound (DEB) | 12% | Aedes aegypti | ~6 | Laboratory & Field |
| This compound (DEB) | 15% | Anopheles arabiensis | ~6 | Field |
| This compound (DEB) | 15% | Culex quinquefasciatus | ~6 | Field |
| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Anopheles arabiensis | ~6 | Field |
| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Culex quinquefasciatus | ~6 | Field |
| N,N-Diethyl-3-methylbenzamide (DEET) | 23.8% | Aedes aegypti | ~5 | Laboratory |
| Picaridin (KBR 3023) | 20% | Anopheles gambiae | > DEET & IR3535 (10h post-exposure) | Field |
| IR3535 | 20% | Aedes aegypti | ~3 | Laboratory |
| IR3535 | 20% | Culex quinquefasciatus | ~6 | Laboratory |
| Oil of Lemon Eucalyptus (32% LEO) | 32% | Mixed Species | >3 | Field |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess repellent efficacy. The primary methods utilized are the Arm-in-Cage test for laboratory settings and human-baited field tests.
Laboratory Efficacy Testing: The Arm-in-Cage Method
The Arm-in-Cage test is a widely accepted laboratory method for evaluating the complete protection time of topical repellents.
Procedure:
-
Volunteer Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A standardized dose of the repellent formulation (e.g., 1.0 ml per 600 cm² of skin) is applied evenly to a volunteer's forearm. The other arm serves as an untreated control.
-
Mosquito Exposure: At predetermined intervals (typically every 30 to 60 minutes), the treated forearm is exposed for a fixed duration (e.g., 3-5 minutes) inside a cage containing a specified number (e.g., 50-200) of host-seeking female mosquitoes of a particular species.
-
Endpoint Determination: The test continues until the first confirmed mosquito bite, which is defined as the first bite followed by a second bite within the same or subsequent exposure period. The time from application to the first confirmed bite is recorded as the complete protection time.
-
Data Analysis: The mean complete protection time is calculated across all volunteers for each repellent.
Key Parameters:
-
Mosquito Species: Common species used include Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus.
-
Mosquito Age and Condition: Typically, 5-15 day old, nulliparous (have not laid eggs) female mosquitoes that have been sugar-starved for a period are used to ensure motivation to bite.
-
Environmental Conditions: Temperature and humidity within the testing environment are controlled.
Field Efficacy Testing
Field studies are essential for evaluating repellent performance under real-world conditions.
Procedure:
-
Study Site Selection: The study is conducted in an area with a high population of wild mosquitoes.
-
Volunteer Participants: Human volunteers apply the test repellent at a specified dose to exposed skin.
-
Mosquito Collection: Volunteers perform human landing catches, where they expose their treated limbs and collect any mosquitoes that land on them using an aspirator before they bite.
-
Data Collection: The number of mosquitoes landing on treated and untreated volunteers is recorded over a specific period, often from dusk to dawn.
-
Efficacy Calculation: The percentage of protection is calculated by comparing the number of mosquitoes landing on treated individuals to the number landing on untreated controls. The complete protection time is the duration until the first confirmed bite.
Visualizing Experimental and Comparative Frameworks
To further elucidate the methodologies and comparative logic, the following diagrams are provided.
Caption: Workflow for Determining Repellent Protection Time.
Caption: Logical Comparison of DEB with Other Repellents.
Statistical analysis of the repellent efficacy of N,N-Diethylbenzamide and DEET
This guide provides a comprehensive statistical analysis of the repellent efficacy of N,N-Diethylbenzamide (DEB) and N,N-Diethyl-m-toluamide (DEET), two prominent active ingredients in insect repellents. The following sections present a detailed comparison of their performance based on experimental data, outline the methodologies used in these studies, and visualize the underlying mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug and repellent development.
Data Presentation: Quantitative Comparison of Repellent Efficacy
The repellent efficacy of this compound and DEET has been evaluated in both laboratory and field settings against various mosquito species. The following tables summarize the key quantitative data from these studies, focusing on percentage protection and complete protection time (CPT).
Table 1: Laboratory Efficacy of this compound vs. DEET
| Mosquito Species | Repellent | Concentration/Dose | Percent Protection | Complete Protection Time (Hours) | Reference |
| Anopheles gambiae | This compound (TRIG) | 1.25 g | 100% | Not specified | [1] |
| DEET | 0.75 g | 100% | Not specified | [1] | |
| Aedes aegypti | This compound (TRIG) | 1.0 g | 100% | Not specified | [1] |
| DEET | 0.5 g | 100% | Not specified | [1] | |
| Anopheles stephensi | This compound (Advanced Odomos) | 10 mg/cm² | 100% | >4 | [2][3] |
| DEET | 10 mg/cm² | 100% | >4 | [2][3] | |
| Aedes aegypti | This compound (Advanced Odomos) | 12 mg/cm² | 100% | ~6 | [2][3] |
| DEET | 12 mg/cm² | 100% | ~6 | [2][3] | |
| Aedes aegypti | DEET | 4.75% | Not specified | 0.75 - 2 | [4] |
| DEET | 6.65% | Not specified | 1.5 - 2.8 | [4] | |
| DEET | 20% | Not specified | 3 - 5.4 | [4] | |
| DEET | 23.8% | Not specified | 5 | [5] |
Table 2: Field Efficacy of this compound vs. DEET
| Mosquito Species | Repellent | Application | Percent Protection | Complete Protection Time (Hours) | Reference |
| Anopheles arabiensis | This compound (TRIG) | Recommended dose | >90% | ~6 | [1] |
| DEET | Recommended dose | >90% | ~6 | [1] | |
| Culex quinquefasciatus | This compound (TRIG) | Recommended dose | >90% | ~6 | [1] |
| DEET | Recommended dose | >90% | ~6 | [1] | |
| Anopheles spp. | This compound (Advanced Odomos) | 10 mg/cm² | 100% | up to 11 | [2][3] |
| DEET | 10 mg/cm² | 100% | up to 11 | [2][3] | |
| Aedes aegypti | This compound (Advanced Odomos) | >10 mg/cm² | 100% | ~6 | [2][3] |
| DEET | >10 mg/cm² | 100% | ~6 | [2][3] |
Experimental Protocols
The evaluation of repellent efficacy typically involves standardized laboratory and field-based methodologies. The "Arm-in-Cage" test is a widely accepted laboratory method for assessing the performance of topical repellents.[6][7][8][9][10]
Arm-in-Cage Test Protocol
The Arm-in-Cage test is a standard technique for evaluating the efficacy of mosquito repellents.[6] The primary objective of this method is to determine the Complete Protection Time (CPT), which is the duration from the application of the repellent until the first confirmed mosquito bite.[6][7]
Procedure:
-
Volunteer Preparation: A human volunteer's forearm is cleaned with soap and water to remove any interfering substances.[9] A specific area of the forearm is marked for repellent application.
-
Repellent Application: A measured dose of the repellent formulation (e.g., cream, lotion, or spray) is applied evenly to the designated skin area.[9]
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (typically 30 to 200).[6][7]
-
Observation: The number of mosquito landings and probing attempts on the treated skin is recorded for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[1][7]
-
Endpoint Determination: The test continues until the first confirmed bite occurs, which is often defined as one bite followed by another within a short timeframe.[7] The time elapsed from application to this point is recorded as the CPT.
Another established method for quantitative evaluation is the Klun & Debboun (K&D) module, which allows for the simultaneous comparison of multiple repellent doses or types on a single human subject.[11][12][13]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for repellent testing and the proposed signaling pathways for the mode of action of DEET and this compound.
Conclusion
The collected data indicates that both this compound and DEET are effective mosquito repellents, with their efficacy being dependent on the concentration, mosquito species, and environmental conditions. In direct comparative studies, DEET sometimes achieves complete protection at lower doses than this compound in laboratory settings.[1] However, in other studies, their performance is comparable, particularly at higher concentrations and in field applications where both can provide prolonged protection.[1][2][3]
The mechanism of action for DEET is multifaceted, involving both olfactory and contact repellency through interactions with insect odorant and chemoreceptors.[14][15][16] The proposed mechanism for this compound primarily involves the masking of human odors that attract mosquitoes.[17]
While DEET remains a benchmark for insect repellents, this compound demonstrates comparable efficacy in several studies, making it a viable alternative. Further research into the specific molecular targets and signaling pathways of this compound would be beneficial for the development of new and improved repellent formulations. A comparative study on the inhalation toxicity in mice suggested that DEET and a related compound, DEPA, may be more suitable for use as insect repellents than DEB due to fewer adverse effects on respiratory parameters at higher concentrations.[18][19]
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal-fences.com [animal-fences.com]
- 5. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 8. researchgate.net [researchgate.net]
- 9. imlresearch.com [imlresearch.com]
- 10. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 11. A new in vitro bioassay system for discovery of novel human-use mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DEET - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 17. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 18. Comparative effects of insect repellent this compound, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Global Regulatory Standards for N,N-Diethylbenzamide-Containing Repellents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global market for insect repellents is built on a foundation of rigorous scientific validation and stringent regulatory oversight. For researchers and developers working with active ingredients like N,N-Diethylbenzamide (a structural analog of the widely used N,N-Diethyl-m-toluamide, or DEET), a thorough understanding of the international regulatory landscape is paramount. This guide provides a comparative overview of the key regulatory standards for the validation of such repellent products, with a focus on data requirements, experimental protocols, and the underlying scientific principles that ensure product safety and efficacy.
Major regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), Health Canada's Pest Management Regulatory Agency (PMRA), the European Chemicals Agency (ECHA), and the Australian Pesticides and Veterinary Medicines Authority (APVMA), have established comprehensive frameworks for the evaluation of insect repellents.[1][2][3][4][5] While specific requirements may vary, a common set of core principles underpins their assessment processes, demanding robust data on product chemistry, toxicology, and efficacy.
Comparative Overview of Regulatory Data Requirements
The registration of a new insect repellent is a data-intensive process. Manufacturers must provide a comprehensive dossier of studies to demonstrate that their product is effective and poses no unacceptable risks to human health or the environment. The following table summarizes the key data requirements across major regulatory jurisdictions.
| Data Category | U.S. EPA | Health Canada (PMRA) | European Union (ECHA) | Australia (APVMA) |
| Product Chemistry | Identity of active ingredient and impurities, manufacturing process, physical and chemical properties.[6] | Similar to EPA, with detailed specifications for product formulation.[7] | Comprehensive data on substance identity, purity, and analytical methods.[8] | Detailed chemistry and manufacturing data are required.[4] |
| Toxicology (Human Health) | Acute toxicity (oral, dermal, inhalation), eye and skin irritation, skin sensitization, subchronic and chronic toxicity, mutagenicity, developmental and reproductive toxicity.[9] | A comprehensive suite of toxicology studies is required to assess risks to human health.[10][11] | Extensive toxicological data are needed for hazard classification and risk assessment under the Biocidal Products Regulation (BPR).[8] | A full toxicology package is necessary to evaluate human safety.[4] |
| Efficacy | Laboratory and field data demonstrating repellency against target pests, including determination of Complete Protection Time (CPT).[1][9] | Efficacy data are required to support all label claims, with specific guidance for personal insect repellents.[10] | Efficacy data must prove the product's effectiveness for the claims made on the label.[12] | Efficacy must be demonstrated through trials relevant to Australian conditions and pests.[13] |
| Environmental Fate & Ecotoxicology | Data on degradation, mobility, and potential effects on non-target organisms. | Environmental risk assessment is a key component of the evaluation.[14] | Assessment of environmental risks is mandatory.[8] | Environmental safety data are required for registration. |
| Labeling | Specific formatting and claims are regulated to ensure clarity for consumers.[15] | Labeling must include detailed use instructions and safety precautions.[11] | Harmonized classification and labeling are required. | Labels must be approved and include the APVMA registration number.[4] |
Key Experimental Protocols for Repellent Validation
The validation of this compound-containing repellents relies on standardized and well-documented experimental protocols. These studies are designed to provide quantitative data on both the efficacy and safety of the product.
Efficacy Testing
Efficacy testing aims to determine how long a repellent will protect users from target pests.[16] Both laboratory and field studies are typically required.
1. Laboratory-Based Efficacy Testing (Arm-in-Cage Test):
-
Objective: To determine the Complete Protection Time (CPT) in a controlled environment.[1]
-
Methodology:
-
Human volunteers apply a standardized dose of the repellent formulation to a defined area of their forearm.[17] An untreated area on the other arm serves as a control.
-
At specified time intervals, the treated arm is exposed to a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti, Anopheles species).[16]
-
The endpoint is typically the time to the first confirmed bite or landing, depending on the protocol.[9]
-
The CPT is the total time from application to the failure of the repellent.[1]
-
2. Field Efficacy Testing:
-
Objective: To evaluate repellent performance under real-world conditions with natural pest populations.[18]
-
Methodology:
-
Studies are conducted in areas with high populations of the target pests.
-
Human volunteers apply the repellent as they would in a real-use scenario.
-
Volunteers engage in typical outdoor activities, and the number of bites or landings is recorded over a set period.
-
Environmental conditions (temperature, humidity, wind) are monitored as they can influence repellent efficacy.
-
Safety and Toxicology Testing
A critical component of the regulatory review process is the assessment of a repellent's potential to cause adverse health effects.
1. Dermal Irritation and Sensitization:
-
Objective: To assess the potential of the repellent to cause skin irritation or allergic contact dermatitis.[19]
-
Methodology (e.g., Buehler Test for Skin Sensitization):
-
Induction Phase: The test substance is applied to the skin of guinea pigs, typically under an occlusive patch, for a series of applications to induce a potential allergic response.
-
Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance at a new skin site.
-
Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling), and the responses are scored. A positive result indicates that the substance is a skin sensitizer.
-
2. Acute Dermal Toxicity:
-
Objective: To determine the potential for adverse effects from a single, short-term dermal exposure to the repellent.[1]
-
Methodology:
-
A single high dose of the test substance is applied to the shaved skin of laboratory animals (e.g., rats or rabbits).
-
The animals are observed for a set period (typically 14 days) for any signs of toxicity, including skin reactions, systemic effects, and mortality.
-
The LD50 (the dose estimated to be lethal to 50% of the test animals) may be calculated.
-
Comparative Efficacy of Repellent Active Ingredients
The following table provides a summary of the typical Complete Protection Times (CPT) for various common insect repellent active ingredients, offering a benchmark for the performance of new this compound formulations.
| Active Ingredient | Concentration | Target Pest(s) | Typical CPT (hours) |
| DEET | 20-30% | Mosquitoes, Ticks | 4 - 8[17] |
| Picaridin | 20% | Mosquitoes, Ticks | 6 - 8 |
| IR3535 | 20% | Mosquitoes | 4 - 6 |
| Oil of Lemon Eucalyptus (PMD) | 30% | Mosquitoes | ~6 |
| This compound (Hypothetical) | 20% | Mosquitoes | Data to be generated through efficacy testing |
Visualizing the Regulatory and Experimental Pathways
To further clarify the processes involved in bringing an this compound-containing repellent to market, the following diagrams illustrate a generalized regulatory approval workflow and a typical experimental workflow for efficacy and safety testing.
Caption: Generalized Regulatory Approval Workflow for Insect Repellents.
Caption: Typical Experimental Workflow for Repellent Validation.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. clarke.com [clarke.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. lemonmyrtlefragrances.com.au [lemonmyrtlefragrances.com.au]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. epa.gov [epa.gov]
- 10. Value Guidelines for New Personal Insect Repellent Products and Label Amendments - Canada.ca [canada.ca]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. eu.biogents.com [eu.biogents.com]
- 13. apvma.gov.au [apvma.gov.au]
- 14. Canada Pesticide Registration - REACH24H [en.reach24h.com]
- 15. reginfo.gov [reginfo.gov]
- 16. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 17. jetir.org [jetir.org]
- 18. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 19. International Regulatory Requirements for Skin Sensitization Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-Diethylbenzamide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N,N-Diethylbenzamide (DEB) in research and development settings. This document outlines the necessary procedures, safety precautions, and regulatory considerations to ensure the responsible management of DEB waste, safeguarding both laboratory personnel and the environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. It is classified as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes the key safety information derived from safety data sheets (SDS).
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] | Not directly applicable for ingestion, but good laboratory hygiene is essential. |
| Harmful in contact with skin | Avoid contact with skin. Wash with plenty of soap and water if contact occurs. Take off contaminated clothing and wash it before reuse.[1] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Causes skin irritation | Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1] | Chemical-resistant gloves, lab coat. |
| Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] | Safety glasses with side shields or chemical goggles, face shield if splashing is a risk. |
| Incompatible with | Strong oxidizing agents.[1] | Store separately from oxidizing agents. |
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following protocol provides a systematic approach for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound. This includes pure DEB, solutions containing DEB, and any materials contaminated with it (e.g., absorbent materials from a spill).
-
Segregate this compound waste from other waste streams at the point of generation.
-
Crucially, do not mix DEB waste with incompatible chemicals, particularly strong oxidizing agents.[1][2]
Step 2: Containerization
-
Select a waste container that is in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.
-
The original product container, if in good condition, can be an excellent choice for the corresponding waste.[3]
Step 3: Labeling
Proper labeling is a critical regulatory requirement and essential for the safety of all personnel handling the waste.
-
As soon as the first drop of waste enters the container, affix a hazardous waste label.[4]
-
The label must include the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume of the waste.
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name and contact information of the generating researcher or laboratory.[6]
-
An indication of the associated hazards (e.g., "Harmful," "Irritant").[4]
-
Step 4: Accumulation and Storage
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, actionable plan is essential.
Spill Cleanup Protocol
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or volatile spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.[7][8]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike and cover the spill.[7]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent, must be disposed of as this compound hazardous waste.
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
- 1. fishersci.com [fishersci.com]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Hazardous Waste Manual [ehs.cornell.edu]
- 4. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Essential Safety and Handling of N,N-Diethylbenzamide: A Guide to Personal Protective Equipment and Disposal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diethylbenzamide. Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental impact.
This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[1][2] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.
Personal Protective Equipment (PPE) Recommendations
Engineering controls, such as using the chemical in a well-ventilated area or a fume hood, should be the primary method of exposure control.[3][4] When handling this compound, the following PPE is recommended, with the level of protection adjusted based on the scale and nature of the operation.
| PPE Component | Specifications and Recommendations | Primary Function |
| Hand Protection | Glove Selection: Use chemically impermeable gloves.[3] While specific breakthrough time data for this compound is not readily available, materials like Butyl rubber and Viton are recommended for their high resistance to a broad range of organic compounds.[5] Nitrile gloves may be used for splash protection but must be replaced immediately upon contamination.[5] Double gloving can provide additional protection.[5] | Prevents skin contact, which can cause irritation and harmful systemic effects.[1][2] |
| Eye and Face Protection | Safety Goggles/Glasses: Wear appropriate protective eyeglasses or chemical safety goggles.[2][4] Face Shield: For tasks with a higher risk of splashes, such as transferring large volumes, a face shield should be worn in addition to safety goggles.[5] | Protects against splashes that can cause serious eye irritation or damage.[1][2] |
| Skin and Body Protection | Laboratory Coat: A standard lab coat should be worn for all procedures.[5] Chemical-Resistant Apron: For handling larger quantities or in situations with a high splash potential, a chemical-resistant apron over the lab coat is advised.[5] Protective Clothing: Wear long-sleeved clothing to prevent skin exposure.[2][4] | Shields skin from accidental splashes and contamination of personal clothing.[3] |
| Respiratory Protection | Normal Use: Not required under normal conditions with adequate ventilation.[2][4] High-Risk Scenarios: If engineering controls are insufficient, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2] |
Glove Performance Metrics
| Metric | Definition | Significance for Safety |
| Breakthrough Time (BT) | The time elapsed between the initial contact of the chemical on the glove's outer surface and the moment it is detected on the inner surface.[6] | A longer breakthrough time indicates a more protective glove for a given chemical. Gloves should be changed well before the expected breakthrough time. |
| Permeation Rate (PR) | The rate at which a chemical passes through the glove material after breakthrough has occurred, typically measured in mg/m²/sec.[6] | A lower permeation rate signifies better protection. This metric is crucial for assessing exposure risk during extended use. |
| Degradation | A deleterious change in the physical properties of the glove material upon chemical contact, such as swelling, softening, or cracking.[6] | Indicates chemical incompatibility. A glove showing any signs of degradation should be replaced immediately. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid contact with skin and eyes.[3]
-
Wash hands and any exposed skin thoroughly after handling.[4][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[3][4]
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Soak up the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4][5]
-
Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
All this compound-contaminated materials, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[5]
-
Dispose of waste in a clearly labeled and sealed container.[4]
-
Do not pour down the drain or into water bodies.[8]
-
All disposal must be conducted through an approved waste disposal plant and in accordance with applicable federal, state, and local regulations.[3][4][7]
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE when working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. fishersci.com [fishersci.com]
- 8. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
